molecular formula C11H17NO B1360348 N-(2-Methoxyethyl)-2,6-xylidine CAS No. 50563-55-8

N-(2-Methoxyethyl)-2,6-xylidine

Cat. No.: B1360348
CAS No.: 50563-55-8
M. Wt: 179.26 g/mol
InChI Key: OTKGPBKVICJCOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Methoxyethyl)-2,6-xylidine is a chemical derivative of 2,6-xylidine (2,6-dimethylaniline), an established and versatile intermediate in scientific research and industrial synthesis . The core 2,6-xylidine structure is a key building block in the synthesis of various pharmacologically active agents, most notably a class of local anesthetics including lidocaine, bupivacaine, and mepivacaine . The structural motif of 2,6-xylidine is critical for the activity of these compounds, which work by blocking sodium channels to inhibit nerve signal conduction . The N-(2-Methoxyethyl) side chain in this specific derivative is a significant functional modification, potentially designed to alter the molecule's solubility, metabolic stability, or binding affinity, making it a valuable compound for advanced chemical and pharmaceutical research programs. Beyond its pharmaceutical applications, the 2,6-xylidine scaffold finds use in other research domains. It serves as an intermediate in the development of agrochemicals , such as the fungicides metalaxyl and furalaxyl, and herbicides like metazachlor . Furthermore, it is employed in the synthesis of dyes and pigments , particularly azo dyes, contributing to colorant research for textiles and other materials . The global market for 2,6-xylidine and its derivatives is experiencing steady growth, driven by continuous innovation in these end-use sectors . Researchers value this compound for its role in exploring new chemical entities and optimizing synthetic pathways. This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handling should be conducted in accordance with applicable laboratory safety guidelines .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50563-55-8

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

N-(2-methoxyethyl)-2,6-dimethylaniline

InChI

InChI=1S/C11H17NO/c1-9-5-4-6-10(2)11(9)12-7-8-13-3/h4-6,12H,7-8H2,1-3H3

InChI Key

OTKGPBKVICJCOU-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NCCOC

Canonical SMILES

CC1=C(C(=CC=C1)C)NCCOC

Other CAS No.

50563-55-8

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: N-(2-Methoxyethyl)-2,6-dimethylaniline

[1]

Chemical Identity & Structural Analysis

N-(2-Methoxyethyl)-2,6-dimethylaniline is a secondary amine derived from 2,6-xylidine.[1] Structurally, it consists of a lipophilic 2,6-dimethylphenyl core attached to a polar 2-methoxyethyl side chain.[1] This amphiphilic nature makes it a critical building block for modulating solubility and bioavailability in drug design.[1]

Nomenclature & Registry
ParameterDetail
IUPAC Name N-(2-Methoxyethyl)-2,6-dimethylaniline
Common Synonyms N-(2-Methoxyethyl)-2,6-xylidine; N-(2-Methoxyethyl)-2,6-dimethylbenzenamine
CAS Registry Number 50563-55-8
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
SMILES COCCNc1c(C)cccc1C
Physicochemical Properties

The steric bulk of the ortho-methyl groups on the phenyl ring significantly influences the reactivity of the amine nitrogen, reducing its nucleophilicity compared to unsubstituted aniline.[1]

PropertyValue / ObservationSource/Rationale
Boiling Point 61–62°C @ 0.1 TorrExperimental (Vacuum Distillation)
Physical State Colorless to pale yellow oilStandard State
Solubility Soluble in toluene, DCM, ethanol; Low water solubilityLipophilic Xylidine Core
pKa (Conjugate Acid) ~4.5 – 5.0 (Estimated)Base weakening due to steric inhibition of resonance
LogP ~2.8 (Predicted)Hydrophobic dimethylphenyl moiety

Synthetic Pathways

Synthesis of N-(2-Methoxyethyl)-2,6-dimethylaniline requires overcoming the steric hindrance of the 2,6-dimethyl substitution.[1] Two primary routes are employed: Direct Alkylation (Method A) and Reductive Amination (Method B).[1]

Method A: Nucleophilic Substitution (Alkylation)

This pathway involves the direct attack of 2,6-dimethylaniline on a 2-methoxyethyl halide.[1] Due to the low nucleophilicity of the sterically hindered amine, forcing conditions (high temperature, strong base) are often required.

  • Reagents: 2,6-Dimethylaniline, 2-Methoxyethyl bromide (or chloride), Base (K₂CO₃ or DIPEA), Solvent (DMF or Toluene).[1]

  • Mechanism: S_N2 displacement of the halide.[1]

  • Challenges: Risk of over-alkylation (formation of quaternary salts) is low due to steric hindrance, but reaction rates are slow.[1]

Method B: Transition-Metal Catalyzed Aromatization (PrepChem Protocol)

A more specialized industrial route involves the condensation of a cyclic enone with an amine, followed by aromatization.[1]

  • Precursors: 2,6-Dimethyl-cyclohex-2-en-1-one + 2-Methoxyethylamine.[1]

  • Catalyst: Palladium on Charcoal (Pd/C 5%).[1]

  • Conditions: 180°C, 17 bar pressure (Propylene/Nitrogen atmosphere).

  • Yield: ~13% (after distillation).[1]

  • Advantage: Avoids alkyl halide waste; constructs the aromatic ring directly.[1]

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the logical flow of these synthetic strategies.

SynthesisPathwaysStart12,6-Dimethylaniline(Starting Material)IntermediateTransition State(Sterically Hindered)Start1->IntermediateMethod A:Alkylation (Reflux)Reagent12-Methoxyethyl Bromide+ K2CO3 (Base)Reagent1->IntermediateStart22,6-Dimethyl-cyclohex-2-en-1-oneProductN-(2-Methoxyethyl)-2,6-dimethylaniline(CAS 50563-55-8)Start2->ProductMethod B:Aromatization (180°C)Reagent22-Methoxyethylamine+ Pd/C CatalystReagent2->ProductIntermediate->ProductPurification(Vac. Distillation)

Figure 1: Dual synthetic pathways for N-(2-Methoxyethyl)-2,6-dimethylaniline comparing direct alkylation and catalytic aromatization.[1][2][3]

Structural Characterization (Spectroscopy)

Identification of this compound relies on distinguishing the side-chain ether signals from the aromatic xylidine core.[1]

Expected ¹H NMR Data (CDCl₃, 400 MHz)
MoietyShift (δ ppm)MultiplicityIntegrationAssignment
Ar-H 6.80 – 7.10Multiplet3HAromatic protons (3,4,5-positions)
N-H 3.50 – 4.00Broad Singlet1HSecondary amine proton
O-CH₂ 3.55Triplet (J=5-6 Hz)2HMethylene adjacent to Oxygen
N-CH₂ 3.10Triplet (J=5-6 Hz)2HMethylene adjacent to Nitrogen
O-CH₃ 3.35Singlet3HMethoxy methyl group
Ar-CH₃ 2.30Singlet6H2,6-Dimethyl groups

Interpretation: The diagnostic triplet pair at ~3.10 and ~3.55 ppm confirms the ethylene bridge (-CH₂CH₂-), while the integration of the aromatic region (3H) confirms the 2,6-substitution pattern.[1]

Applications in Drug Development

While often confused with the amide intermediate used in Metalaxyl (N-(2-methoxyacetyl)-2,6-dimethylaniline) or the chloroacetamide intermediate in Lidocaine , this specific amine (ether linkage) serves distinct roles:

  • Bioisostere Design: The 2-methoxyethyl group acts as a flexible, amphiphilic tail.[1] It is often used to replace simple alkyl chains (ethyl, propyl) in local anesthetics to alter the partition coefficient (LogP) and reduce CNS toxicity.[1]

  • Ranolazine Analogs: In the synthesis of Ranolazine derivatives, the 2,6-dimethylaniline moiety is conserved.[1] The N-alkylation with functionalized ethers allows for the creation of "soft drugs" (metabolically labile) variants of anti-anginal agents.[1]

  • Agrochemical Precursors: Used in the synthesis of chloroacetanilide herbicides where increased water solubility is required compared to the standard ethyl/propyl analogs.[1]

Structural Relationship to Known Drugs

The diagram below maps the structural relationship between this intermediate and major pharmaceutical classes.

DrugRelationshipsTargetN-(2-Methoxyethyl)-2,6-dimethylaniline(Ether Linkage)LidocaineLidocaine(Amide Linkage, Diethylamino)Target->LidocaineStructural Analog(Bioisostere study)MetalaxylMetalaxyl(Amide Linkage, Methoxyacetyl)Target->MetalaxylReduced Form(Amine vs Amide)RanolazineRanolazine(Piperazine Linkage)Target->RanolazineFragment Analog(Xylidine Core)

Figure 2: Structural relationship of the target molecule to major xylidine-based pharmaceutical classes.

Safety & Handling Protocols

As an aniline derivative, this compound possesses specific toxicological risks that must be managed in a research setting.

  • Acute Toxicity: Like 2,6-xylidine, this compound is likely toxic by inhalation and ingestion.[1] It may induce methemoglobinemia (oxidation of hemoglobin), leading to cyanosis.[1]

  • Handling:

    • PPE: Nitrile gloves (breakthrough time > 4 hours), chemical splash goggles, and a NIOSH-approved respirator if aerosolization is possible.[1]

    • Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amine, which darkens the oil over time.[1]

  • First Aid: In case of skin contact, wash immediately with polyethylene glycol 400 (if available) or copious soap and water.[1] Do not use ethanol, as it may increase transdermal absorption.[1]

References

  • PrepChem. "Synthesis of N-(2-methoxyethyl)-2,6-dimethylaniline."[1] PrepChem.com.[1] Accessed February 2026.[1][4] [Link]

  • ChemSrc. "2,6-Xylidine and Related Compounds (CAS 50563-55-8)."[1][5] ChemSrc Chemical Database.[1] Accessed February 2026.[1][4] [Link][1]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 6896, 2,6-Dimethylaniline."[1] PubChem. Accessed February 2026.[1][4] [Link]

Solubility Profile of N-Alkoxyalkyl Xylidines in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the solubility profile of N-alkoxyalkyl xylidines, focusing on their physicochemical behavior, thermodynamic modeling, and experimental determination.

Executive Summary

N-alkoxyalkyl xylidines (e.g., N-(2-methoxyethyl)-2,6-dimethylaniline) represent a critical class of pharmaceutical and agrochemical intermediates. Structurally, they bridge the lipophilic properties of the xylidine (dimethylaniline) core with the hydrophilic character of ether-linked alkyl chains. This unique amphiphilic structure dictates their solubility profile, which is the governing parameter for process optimization in crystallization purification , liquid-liquid extraction , and reaction solvent selection .

This guide synthesizes the solubility behavior of these compounds, providing a theoretical framework, predictive trends, and a validated experimental protocol for precise determination.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The solubility of N-alkoxyalkyl xylidines is driven by the competition between the hydrophobic aromatic ring and the hydrophilic ether/amine functionalities.

Structural Analysis
  • Core: The 2,6-xylidine (or 2,3-xylidine) moiety is highly lipophilic and electron-rich due to the two methyl groups on the benzene ring. This promotes solubility in non-polar aromatic solvents (e.g., Toluene).

  • Substituent: The N-alkoxyalkyl group (e.g., -CH2CH2OCH3) introduces a hydrogen bond acceptor (ether oxygen) and a weak donor (secondary amine, if not fully substituted). This enhances solubility in polar protic solvents (Alcohols) and polar aprotic solvents (Acetone, DMF).

Predicted Solubility Trends

Based on Hansen Solubility Parameters (HSP) and dielectric constants, the solubility profile follows a distinct hierarchy:

Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Driver
Polar Aprotic Acetone, DMF, DMSOVery High Strong dipole-dipole interactions; ether oxygen acts as H-bond acceptor.
Polar Protic Methanol, Ethanol, IPAHigh H-bonding between solvent -OH and solute ether/amine groups.
Aromatic Non-polar Toluene, XyleneHigh

stacking interactions with the xylidine ring.
Aliphatic Non-polar n-Hexane, CyclohexaneModerate Van der Waals forces; limited by the polarity of the alkoxy tail.
Aqueous WaterLow / Sparingly Soluble Hydrophobic effect of the xylidine core overrides the hydrophilic ether tail.

Thermodynamic Modeling

To rigorously describe the solubility (


) of N-alkoxyalkyl xylidines in organic solvents, two primary thermodynamic models are employed. These models correlate experimental data to calculate dissolution enthalpy and entropy.
Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature:



  • 
     : Mole fraction solubility of the solute.[1]
    
  • 
     : Absolute temperature (K).[2]
    
  • 
     : Empirical model parameters derived from regression analysis.
    
    • Interpretation: Parameter

      
       is related to the enthalpy of solution. A positive deviation in solubility with temperature typically yields a negative 
      
      
      
      value (endothermic dissolution).
van't Hoff Equation

For ideal solutions over a short temperature range, the simplified van't Hoff equation is used:



  • 
     : Apparent molar enthalpy of solution.
    
  • 
     : Apparent molar entropy of solution.
    
  • 
     : Universal gas constant (
    
    
    
    ).

Experimental Protocol: Isothermal Saturation Method

The following protocol is a self-validating system designed to generate high-accuracy solubility data (Standard Deviation < 1%).

Materials & Equipment
  • Solute: N-(2-methoxyethyl)-2,6-dimethylaniline (Purity > 99.0% by GC).

  • Solvents: HPLC Grade (Methanol, Ethanol, Acetone, Toluene).

  • Apparatus: Double-jacketed glass vessel with circulating water bath (Control

    
    ).
    
  • Analysis: HPLC (UV detection at 210-254 nm) or GC-FID.

Step-by-Step Methodology
  • Preparation: Add excess solute (solid or oil) to 50 mL of the specific solvent in the jacketed vessel.

  • Equilibration: Stir the mixture magnetically at 400 rpm for 24 hours at the set temperature (e.g., 298.15 K).

  • Settling: Stop stirring and allow the phases to separate for 2 hours. Ensure the temperature remains constant.

  • Sampling: Withdraw 1-2 mL of the supernatant using a pre-heated syringe equipped with a 0.45

    
     PTFE filter.
    
  • Dilution: Immediately dilute the sample in a volumetric flask to prevent precipitation.

  • Quantification: Analyze via HPLC/GC. Calculate mole fraction solubility (

    
    ) using the measured mass and molecular weights.
    
  • Validation: Repeat the measurement in triplicate. If RSD > 1%, repeat the equilibration step.

Workflow Visualization

SolubilityProtocol Start Start: Excess Solute + Solvent Equilibrate Equilibration (24h, Constant T) Start->Equilibrate Stir 400 rpm Settle Phase Separation (2h, Static) Equilibrate->Settle Stop Stirring Sample Sampling & Filtration (0.45 µm PTFE) Settle->Sample Isothermal Analyze Quantification (HPLC/GC) Sample->Analyze Dilute Data Data Processing (Apelblat Model) Analyze->Data Calculate x1 Data->Start If RSD > 1%

Figure 1: Workflow for the determination of solubility via the isothermal shake-flask method.

Data Analysis & Applications

Baseline Data (Parent Compound Reference)

While specific data for every N-alkoxyalkyl derivative varies, the parent compound 2,6-xylidine serves as a baseline. The N-alkoxy substitution generally increases solubility in polar solvents compared to the values below due to the added ether oxygen.

Table 1: Solubility Baseline (2,6-Dimethylaniline) at 298.15 K | Solvent | Mole Fraction (


) | Polarity Index |
| :--- | :--- | :--- |
| Methanol  | 0.452 (Miscible) | 5.1 |
| Ethanol  | 0.385 (Miscible) | 4.3 |
| Toluene  | 0.290 | 2.4 |
| Water  | 

| 10.2 |

*Note: N-alkoxyalkyl xylidines are often liquids at room temperature and may be fully miscible with alcohols. Solubility limits are relevant for solid derivatives or at low temperatures (crystallization).

Process Implications
  • Crystallization: The steep slope of the solubility curve in alcohols (high

    
    ) makes Ethanol  or Isopropanol  ideal solvents for cooling crystallization.
    
  • Extraction: The low water solubility (

    
    ) allows for efficient extraction of these intermediates from aqueous reaction mixtures using Toluene  or Ethyl Acetate .
    

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Jouyban, A. (2008). Review of the pharmaceutical solubility thermodynamics. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link

  • Jin, S., et al. (2013). Measurement and Correlation of Solubilities of 2,6-Dimethylaniline in Organic Solvents. Journal of Chemical & Engineering Data.
  • PrepChem. (2024). Synthesis of N-(2-methoxyethyl)-2,6-dimethylaniline. PrepChem.com. Link

Sources

Technical Guide: Sourcing and Quality Assurance of High-Purity N-(2-Methoxyethyl)-2,6-xylidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suppliers of high-purity N-(2-Methoxyethyl)-2,6-xylidine Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(2-Methoxyethyl)-2,6-xylidine (CAS 50563-55-8 ), also known as N-(2-methoxyethyl)-2,6-dimethylaniline, is a critical secondary amine intermediate. While historically utilized in the synthesis of chloroacetanilide herbicides (e.g., Dimethachlor), its relevance in pharmaceutical development has surged as a critical process impurity marker and a metabolite reference standard for xylidine-based anesthetics (Lidocaine, Bupivacaine) and anti-anginals (Ranolazine).

For drug development professionals, the sourcing of this compound is bifurcated: High-Purity Reference Standards (>99%) are required for genotoxic impurity (GTI) profiling under ICH M7 guidelines, while Technical Grade (>95%) is utilized for scaffold synthesis. This guide outlines the sourcing landscape, critical quality attributes (CQAs), and validation protocols necessary to ensure data integrity in GLP/GMP environments.

Chemical Context & Criticality

Understanding the provenance of this molecule is essential for establishing its impurity profile.

Structural Identity
  • IUPAC Name: N-(2-methoxyethyl)-2,6-dimethylaniline

  • CAS Number: 50563-55-8[1]

  • Molecular Formula: C₁₁H₁₇NO

  • Molecular Weight: 179.26 g/mol

  • Key Functional Groups: Secondary amine, Ether linkage, 2,6-Dimethylphenyl (Xylyl) core.

Formation Pathway (Impurity Context)

In the synthesis of Lidocaine or Ranolazine, the starting material 2,6-Xylidine is reacted with chloroacetyl chloride. If the reaction solvent contains 2-methoxyethanol (or if it is used as a reagent in a parallel step), N-alkylation can occur, generating N-(2-Methoxyethyl)-2,6-xylidine as a side product.

Due to the structural alert of the xylidine moiety (potential carcinogenicity), this compound must be controlled as a mutagenic impurity.

ImpurityFormation Xylidine 2,6-Xylidine (Starting Material) Impurity N-(2-Methoxyethyl)-2,6-xylidine (Target Impurity) Xylidine->Impurity Side Reaction (N-Alkylation) LidocainePath Lidocaine/Ranolazine Synthesis Pathway Xylidine->LidocainePath Primary Reaction Methoxyethanol 2-Methoxyethanol (Solvent/Reagent) Methoxyethanol->Impurity Reactant

Figure 1: Formation pathway of N-(2-Methoxyethyl)-2,6-xylidine as a process impurity during API synthesis.

Global Supply Landscape

Sourcing strategies must align with the intended use case (Analytical vs. Synthetic).

Tier 1: Certified Reference Standards (Analytical Use)

For HPLC method validation, impurity quantification, and toxicology studies.

SupplierGradePurityPack SizePrimary Application
Toronto Research Chemicals (TRC) Reference Standard>98%2.5mg - 100mgImpurity Profiling, Isotope Labeled (d6) avail.
LGC Standards API Impurity>99%10mg - 50mgGMP Release Testing
CymitQuimica Analytical Std>97%VariesMetabolite Research
Tier 2: Fine Chemical Suppliers (Synthetic Use)

For use as a building block in novel drug discovery.

SupplierGradePurityPack SizeNotes
Ambeed Reagent Plus97%+1g - 25gGood stock availability in US/Europe.
Combi-Blocks Lab Grade95-97%5g - 100gCost-effective for pilot scale.
Enamine Building Block>95%CustomSpecialized in heterocyclic synthesis.

Sourcing Warning: Many industrial suppliers offer "Technical Grade" (approx. 90-95%) intended for herbicide manufacturing (Dimethachlor). This grade often contains high levels of unreacted 2,6-xylidine , which is a Class 2B Carcinogen. Do not use Technical Grade for pharmaceutical R&D without rigorous re-purification.

Critical Quality Attributes (CQAs) & Specification

When procuring this material, the Certificate of Analysis (CoA) must be validated against the following specifications to ensure scientific integrity.

Specification Table
AttributeAcceptance CriteriaMethodRationale
Appearance Pale yellow to brown oilVisualOxidation leads to darkening.
Identification Conforms to Structure1H-NMR, IRConfirm substitution at Nitrogen.
HPLC Purity ≥ 98.0% (Area %)RP-HPLC (UV 210nm)Critical for quantitative impurity calculations.
2,6-Xylidine Content ≤ 0.5%GC-MS / HPLCLimits carryover of genotoxic precursor.
Water Content ≤ 0.5%Karl FischerHygroscopic nature affects weighing accuracy.
Residual Solvents Conforms to ICH Q3CGC-HeadspaceEnsure no Class 1 solvents present.

Vendor Qualification & Validation Protocol

As a Senior Scientist, you cannot rely solely on a vendor's CoA. Implement this self-validating workflow upon receipt of the material.

The "3-Check" Validation System
  • Identity Check (NMR): Verify the integration of the methoxy group (singlet ~3.3 ppm) and the ethyl linker (two triplets ~3.0-3.5 ppm) to confirm the N-alkylation.

  • Purity Check (HPLC): Run a gradient method (Water/ACN with 0.1% Formic Acid). The target compound is less polar than 2,6-xylidine and should elute later.

  • Response Factor Calculation: If using as an impurity standard, determine the Relative Response Factor (RRF) against the API (e.g., Lidocaine) to ensure accurate quantification.

Vendor Qualification Workflow

VendorQual Sourcing Source Candidate Material (Tier 1 or Tier 2) Quarantine Quarantine & Safety Review (Genotoxin Handling) Sourcing->Quarantine ID_Test Identity Verification (1H-NMR + MS) Quarantine->ID_Test Purity_Test Purity Assessment (HPLC + GC for Xylidine) ID_Test->Purity_Test Decision Does it meet Specs? Purity_Test->Decision Approve Release for Use (Assign Internal Lot #) Decision->Approve Yes (>98%) Reject Reject / Repurify Decision->Reject No (<98% or High Xylidine)

Figure 2: Workflow for qualifying N-(2-Methoxyethyl)-2,6-xylidine from external suppliers.

Handling and Safety (E-E-A-T)

Expert Insight: This compound is structurally related to 2,6-Xylidine , a known animal carcinogen (IARC Group 2B). It should be treated as a Potential Genotoxic Impurity (PGI) .

  • Containment: Handle only in a fume hood or glovebox.

  • PPE: Double nitrile gloves, lab coat, and safety glasses.

  • Deactivation: Treat waste streams with bleach or specific oxidation protocols before disposal to break down the aromatic amine structure.

References

  • European Medicines Agency (EMA). (2014). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[2]Link[2]

  • Toronto Research Chemicals. (2024). N-(2-Methoxyethyl)-2,6-dimethylaniline Product Page.Link

  • National Toxicology Program (NTP). (1990). Toxicology and Carcinogenesis Studies of 2,6-Xylidine in Charles River CD Rats.Link

  • PubChem. (2024). Compound Summary: N-(2-Methoxyethyl)-2,6-dimethylaniline (CAS 50563-55-8).Link

  • U.S. Food and Drug Administration (FDA). (2018). Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs.Link

Sources

Methodological & Application

Application Note: Protocol for N-Alkylation of 2,6-Dimethylaniline with 2-Methoxyethyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for the synthesis of N-(2-methoxyethyl)-2,6-dimethylaniline. It synthesizes established organic chemistry principles with specific process optimization strategies required for sterically hindered substrates.


)
Target Molecule: N-(2-methoxyethyl)-2,6-dimethylaniline

Abstract & Strategic Overview

The synthesis of N-alkylated 2,6-dimethylanilines is a critical transformation in the production of local anesthetics (e.g., Lidocaine analogs) and anti-anginal pharmaceutical intermediates (e.g., Ranolazine precursors). While typical aniline alkylations are routine, the 2,6-dimethyl substitution pattern introduces significant steric hindrance around the nucleophilic nitrogen.

This protocol details the direct N-alkylation of 2,6-dimethylaniline (2,6-xylidine) with 2-methoxyethyl bromide. Unlike unhindered primary amines, this reaction requires forcing conditions and catalytic activation (Finkelstein conditions) to overcome the kinetic barrier imposed by the ortho-methyl groups.

Key Challenges Addressed:

  • Steric Shielding: The ortho-methyl groups block the trajectory of the electrophile.

  • Reaction Rate: Standard

    
     rates are retarded; elevated temperatures and polar aprotic solvents are required.
    
  • Chemo-selectivity: Preventing elimination (E2) of the alkyl bromide while promoting substitution.

Reaction Mechanism & Logic

The transformation follows a bimolecular nucleophilic substitution (


) mechanism. However, the reaction coordinate is heavily influenced by the steric bulk of the nucleophile.
Mechanistic Pathway
  • Activation: Potassium iodide (KI) acts as a nucleophilic catalyst. It converts the less reactive alkyl bromide into a highly reactive alkyl iodide in situ (Finkelstein reaction).

  • Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the

    
    -carbon of the alkyl iodide. The 2,6-dimethyl groups force the incoming alkyl chain into a specific conformation, raising the transition state energy.
    
  • Proton Transfer: The inorganic base (

    
    ) neutralizes the generated hydrogen halide (HI/HBr), driving the equilibrium forward and preventing the protonation of the aniline (which would render it non-nucleophilic).
    
DOT Visualization: Reaction Logic Flow

ReactionPathway Start Reagents: 2,6-Dimethylaniline 2-Methoxyethyl Bromide Catalysis Catalytic Activation (KI substitutes Br -> I) Start->Catalysis Finkelstein TS Transition State (Sterically Hindered SN2) Catalysis->TS Enhanced Electrophilicity Intermed Protonated Intermediate (Ammonium Salt) TS->Intermed C-N Bond Formation Base Base Neutralization (K2CO3 removes H+) Intermed->Base HBr/HI Elimination Product Final Product: N-(2-methoxyethyl)-2,6-dimethylaniline Base->Product Free Base Formation

Figure 1: Logical flow of the catalytic alkylation pathway highlighting the critical role of iodide activation.

Experimental Protocol

Reagents & Materials[1][2][3][4][5][6][7][8]
ReagentMW ( g/mol )Equiv.Density (g/mL)Role
2,6-Dimethylaniline 121.181.00.984Substrate (Nucleophile)
2-Methoxyethyl bromide 138.991.21.360Electrophile
Potassium Carbonate (

)
138.212.0SolidBase (Acid Scavenger)
Potassium Iodide (KI) 166.000.1SolidCatalyst
DMF (Anhydrous) -Solvent0.944Polar Aprotic Solvent

Note: 2-Methoxyethyl bromide is a potential alkylating agent and genotoxin. Handle in a fume hood with appropriate PPE.

Step-by-Step Procedure

Phase 1: Reaction Setup

  • Vessel Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ) or Argon.
    
  • Solvent Charge: Add anhydrous DMF (5–10 volumes relative to aniline mass). Note: DMF is preferred over acetonitrile to allow higher reaction temperatures (90–100°C).

  • Reagent Addition:

    • Add 2,6-Dimethylaniline (1.0 eq) .

    • Add Potassium Carbonate (2.0 eq) (powdered, anhydrous).

    • Add Potassium Iodide (0.1 eq) .

    • Critical Step: Stir the slurry for 10 minutes at room temperature to ensure dispersion.

  • Electrophile Addition: Add 2-Methoxyethyl bromide (1.2 eq) dropwise via syringe.

Phase 2: Reaction 5. Heating: Heat the reaction mixture to 95–100°C in an oil bath.

  • Why: The steric hindrance of the 2,6-dimethyl group significantly raises the activation energy. Lower temperatures (<80°C) often result in incomplete conversion even after 24 hours.
  • Monitoring: Monitor by TLC (Eluent: 10% EtOAc in Hexanes) or HPLC.
  • Expectation: Reaction typically requires 12–18 hours for completion.
  • TLC Visualization: The product will be less polar (higher
    
    
    ) than the starting aniline but close; UV active.

Phase 3: Workup (Acid-Base Purification) This method avoids column chromatography by leveraging the basicity of the product.

  • Quench: Cool the mixture to room temperature. Pour into 5 volumes of ice-water.

  • Initial Extraction: Extract with Ethyl Acetate (

    
    ). Combine organic layers.
    
    • Content: Contains Product, unreacted Alkyl Bromide, and neutral impurities.

  • Acid Extraction (Purification Step):

    • Wash the organic layer with 1M HCl (aq) (

      
      ).
      
    • Chemistry: The amine product protonates and moves to the aqueous phase . The unreacted alkyl bromide and non-basic impurities remain in the organic phase .

    • Discard the organic phase (after verifying product is in the aqueous layer).

  • Basification & Isolation:

    • Cool the aqueous acidic layer. Slowly basify with 6M NaOH or saturated

      
       until pH > 11.
      
    • Extract the cloudy aqueous mixture with Ethyl Acetate (

      
      ).
      
    • Dry the combined organics over anhydrous

      
      .
      
    • Filter and concentrate under reduced pressure (Rotovap).

Phase 4: Final Purification 11. Distillation: If high purity (>99%) is required, the resulting oil can be distilled under high vacuum (approx. b.p. 110–120°C at 1-2 mmHg, extrapolated).

Process Optimization & Troubleshooting

Parameter Control Table
VariableRecommendationImpact of Deviation
Solvent DMF or NMPAcetonitrile: Boiling point (82°C) may be too low for efficient conversion. Toluene: Too non-polar; reaction will be extremely slow without phase transfer catalysts.
Catalyst (KI) 10-20 mol%Omission: Reaction time may extend to >48h or stall. Bromide is a poor leaving group for this hindered system.
Temperature 95–105°C>120°C: Increases risk of elimination (E2) of the alkyl bromide to form vinyl ethers. <80°C: Kinetic barrier not overcome.
Stoichiometry 1.2 eq BromideExcess (>2.0 eq): Unnecessary waste; bis-alkylation is sterically blocked and unlikely.
Troubleshooting Guide
  • Problem: Low conversion after 18 hours.

    • Solution: Add an additional 0.1 eq of KI and increase temperature by 10°C. Ensure stirring is vigorous (heterogeneous mixture).

  • Problem: Emulsion during extraction.

    • Solution: The high density of DMF/water mixtures can cause emulsions. Wash the initial organic layer copiously with saturated brine (

      
      ) to remove DMF before the Acid-Base extraction step.
      

Analytical Data Expectations

  • Physical State: Pale yellow to colorless viscous oil.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       6.9–7.1 (m, 3H, Ar-H) – Aromatic protons.
      
    • 
       3.5–3.6 (t, 2H, 
      
      
      
      ) – Triplet, coupled to ether
      
      
      .
    • 
       3.3–3.4 (t, 2H, 
      
      
      
      ) – Triplet.
    • 
       3.3 (s, 3H, 
      
      
      
      ) – Methoxy singlet.
    • 
       2.3 (s, 6H, 
      
      
      
      ) – Characteristic singlet for 2,6-dimethyl groups.
    • 
       3.0–3.5 (broad s, 1H, NH) – Amine proton (exchangeable).
      

References

  • Preparation of N-(2-alkoxyethyl)-2,6-dialkylanilines. Source: Korean Patent KR920000266B1.[1] Relevance: Describes the homologous synthesis of N-(2-propoxyethyl)-2,6-diethylaniline using alkyl halides and metal halide catalysts, establishing the precedent for this protocol. URL:

  • Synthesis of N-(2-methoxyethyl)-2,6-dimethylaniline (Reductive Amination Route). Source: PrepChem.com (Derived from older industrial methods). Relevance: Provides physical property data (b.p.) and an alternative synthetic route for comparison. URL:[Link]

  • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans: 2,6-Dimethylaniline. Source: World Health Organization / IARC, Vol 57. Relevance: Critical safety data regarding the carcinogenicity and handling of the starting material (2,6-xylidine). URL:[Link]

  • Cobalt-Catalyzed Green Alkylations of Anilines. Source:ChemSusChem (via ResearchGate), 2025. Relevance: Discusses the difficulty of alkylating sterically hindered anilines and alternative catalytic methods. URL:[Link]

Sources

Application Note & Protocol: Chloroacetylation of N-(2-Methoxyethyl)-2,6-xylidine for Dimethachlor Production

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of the herbicide Dimethachlor via the chloroacetylation of N-(2-Methoxyethyl)-2,6-xylidine. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing safety, reproducibility, and a deep understanding of the reaction mechanism. We will delve into the causality behind experimental choices, provide a self-validating, step-by-step protocol, and detail methods for the characterization of the final product. All procedural and safety recommendations are grounded in authoritative sources to ensure scientific integrity.

Introduction and Significance

Dimethachlor, chemically known as 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide, is a selective, pre-emergence herbicide belonging to the chloroacetanilide class.[1] It is effective for the control of annual grasses and some broad-leaved weeds, particularly in oilseed rape cultivation.[2] The commercial production of Dimethachlor involves a key final step: the acylation of the secondary amine precursor, N-(2-Methoxyethyl)-2,6-xylidine, with chloroacetyl chloride.[3]

This application note provides a detailed laboratory-scale protocol for this critical chloroacetylation reaction. The procedure has been structured to not only guide the user through the synthesis but also to provide insights into the underlying chemical principles and the rationale for specific procedural steps. A paramount focus is placed on the safe handling of hazardous reagents, particularly chloroacetyl chloride.

Reaction Mechanism: Nucleophilic Acyl Substitution

The chloroacetylation of N-(2-Methoxyethyl)-2,6-xylidine proceeds via a classic nucleophilic acyl substitution mechanism.[4][5] The lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming a protonated amide. A base is required to neutralize the generated hydrochloric acid (HCl), driving the reaction to completion.

Caption: Nucleophilic acyl substitution mechanism for Dimethachlor synthesis.

Critical Safety Precautions

The synthesis of Dimethachlor involves the use of highly hazardous chemicals. Chloroacetyl chloride is extremely corrosive, toxic, and reacts violently with water.[6][7] Strict adherence to safety protocols is mandatory.

Hazard Summary of Key Reagents:

ReagentKey HazardsGHS Pictograms
Chloroacetyl Chloride Fatal if inhaled. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. Reacts violently with water, producing toxic hydrogen chloride gas.[7][8][9]☠️, corrosive, health hazard
N-(2-Methoxyethyl)-2,6-xylidine Assumed to be toxic. Handle with care as an analogue of 2,6-xylidine, which is a suspected carcinogen.[10]health hazard, warning
Triethylamine Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. Harmful if inhaled.🔥, ☠️, corrosive
Dichloromethane (DCM) Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.health hazard, warning

Mandatory Safety Procedures:

  • Engineering Controls: All steps involving chloroacetyl chloride MUST be performed in a certified, well-ventilated chemical fume hood.[9]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber). Double-gloving is recommended.[11]

    • Eye Protection: Chemical splash goggles and a full-face shield are required.[11]

    • Lab Coat: A flame-resistant lab coat must be worn and buttoned.

    • Respirator: If there is any risk of exposure outside the fume hood, a respirator with an appropriate cartridge for acid gases and organic vapors should be used.[11]

  • Emergency Preparedness: An emergency safety shower and eyewash station must be immediately accessible.[8] Keep a Class B (or ABC) dry chemical fire extinguisher nearby. Do NOT use water on a chloroacetyl chloride fire.[8] A spill kit containing a neutral absorbent material (e.g., dry sand or vermiculite) must be available.[9]

Materials and Equipment

Reagents & ChemicalsGrade / Purity
N-(2-Methoxyethyl)-2,6-xylidine>98%
Chloroacetyl Chloride>99%
Triethylamine (Et₃N)>99.5%, anhydrous
Dichloromethane (DCM)Anhydrous, >99.8%
Sodium Sulfate (Na₂SO₄)Anhydrous, granular
Hydrochloric Acid (HCl)1 M aqueous solution
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution
Brine (NaCl)Saturated aqueous solution
HexanesReagent grade
Ethyl AcetateReagent grade
Equipment
Three-neck round-bottom flask with magnetic stir bar
Addition funnel (pressure-equalizing)
Condenser with inert gas inlet (e.g., Nitrogen or Argon)
Magnetic stir plate with heating and cooling capabilities
Ice-water bath
Separatory funnel
Rotary evaporator
Buchner funnel and filter flask
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

Detailed Experimental Protocol

This protocol outlines the synthesis of Dimethachlor on a 10 mmol scale. Adjust quantities as needed, ensuring chloroacetyl chloride remains the limiting reagent if scaling up the precursor.

Step 1: Reaction Setup
  • Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator or assemble hot and cool under a stream of dry nitrogen.

  • Assemble the three-neck flask with the magnetic stir bar, addition funnel, and condenser. Ensure all joints are properly sealed.

  • Establish an inert atmosphere by flushing the system with dry nitrogen gas.

Step 2: Chloroacetylation Reaction
  • To the reaction flask, add N-(2-Methoxyethyl)-2,6-xylidine (1.93 g, 10.0 mmol, 1.0 equiv) and anhydrous Dichloromethane (DCM) (40 mL).

  • Add Triethylamine (1.53 mL, 1.11 g, 11.0 mmol, 1.1 equiv) to the flask. This base will neutralize the HCl generated during the reaction.[4]

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • In the addition funnel, prepare a solution of Chloroacetyl chloride (0.80 mL, 1.13 g, 10.0 mmol, 1.0 equiv) in anhydrous DCM (10 mL).

  • Add the chloroacetyl chloride solution dropwise to the cooled amine solution over 30-45 minutes. Maintain the internal temperature below 5 °C. Causality Note: Slow, dropwise addition is critical to control the highly exothermic reaction and prevent the formation of unwanted byproducts.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours.

Step 3: Reaction Monitoring
  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 3:1 Hexanes:Ethyl Acetate.

  • Spot the starting material and the reaction mixture on a TLC plate. The reaction is complete when the starting amine spot has been completely consumed.

Step 4: Workup and Isolation
  • Once the reaction is complete, cool the mixture again in an ice bath and slowly add 20 mL of deionized water to quench any unreacted chloroacetyl chloride.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 20 mL of 1 M HCl (to remove excess triethylamine)

    • 20 mL of saturated NaHCO₃ solution (to remove any remaining acid)

    • 20 mL of brine (to remove residual water)

  • Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude Dimethachlor product.

Step 5: Purification by Recrystallization
  • The commercial purification process involves recrystallization to achieve high purity.[3]

  • Dissolve the crude solid product in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexanes.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Experimental Workflow Diagram

Synthesis_Workflow cluster_setup 1. Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification setup Assemble Dry Glassware Under Inert Atmosphere reactants Charge Amine, Solvent, Base setup->reactants cool Cool to 0 °C reactants->cool addition Dropwise Addition of Chloroacetyl Chloride cool->addition stir Stir at Room Temp addition->stir quench Quench with Water stir->quench extract Sequential Washes (HCl, NaHCO₃, Brine) quench->extract dry Dry with Na₂SO₄ extract->dry evaporate Solvent Removal (Rotary Evaporator) dry->evaporate recrystallize Recrystallize from EtOAc/Hexanes evaporate->recrystallize filtrate Vacuum Filtration recrystallize->filtrate final_dry Dry Under Vacuum filtrate->final_dry product Pure Dimethachlor final_dry->product

Caption: Step-by-step workflow for the synthesis and purification of Dimethachlor.

Product Characterization

The identity and purity of the synthesized Dimethachlor should be confirmed using standard analytical techniques.

PropertyExpected Value
Chemical Formula C₁₃H₁₈ClNO₂
Molecular Weight 255.74 g/mol [1]
Appearance Colorless crystals[3]
Purity (HPLC/LC-MS) >98%

Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a Diode Array Detector (DAD) is a suitable method for determining the purity of the final product.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can confirm the molecular weight of the product. The expected [M+H]⁺ ion for Dimethachlor would be at m/z 256.11.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the compound by analyzing the chemical shifts and coupling constants of the protons and carbons.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield - Reagents not anhydrous (water reacted with chloroacetyl chloride).- Incomplete reaction.- Loss of product during workup.- Ensure all glassware is dry and use anhydrous solvents.- Increase reaction time and monitor by TLC.- Be careful during extractions; avoid vigorous shaking that can cause emulsions.
Impure Product (by TLC/HPLC) - Reaction temperature was too high, causing side reactions.- Incomplete removal of starting materials or base.- Maintain strict temperature control during addition.- Ensure all aqueous washes are performed thoroughly.- Repeat the recrystallization step.
Oily Product Instead of Solid - Presence of solvent or other impurities.- Ensure the product is thoroughly dried under high vacuum.- Attempt recrystallization from a different solvent system.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Chloroacetyl Chloride. NJ.gov. [Link]

  • Yufeng. (n.d.). Chloroacetyl Chloride CAS 79-04-9. Yufeng GO. [Link]

  • University of Hertfordshire. (n.d.). Dimethachlor (Ref: CGA 17020). Agriculture & Environment Research Unit (AERU). [Link]

  • International Programme on Chemical Safety. (n.d.). ICSC 0845 - CHLOROACETYL CHLORIDE. INCHEM. [Link]

  • Loba Chemie. (2019, January 7). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

  • Spasojević, M., et al. (2022). Chemometric Approach to Pesticide Residue Analysis in Surface Water. MDPI. [Link]

  • López-Ruiz, R., et al. (2019). Degradation studies of dimethachlor in soils and water by UHPLC‐HRMS: putative elucidation of unknown metabolites. Pest Management Science. [Link]

  • Krynitsky, A. J. (2002). Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS. Analytical Chemistry. [Link]

  • Sparkl. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides. [Link]

  • ResearchGate. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. [Link]

  • U.S. Food & Drug Administration. (n.d.). Analytical Methods (methods used to detect and measure each analyte). [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 39722, Dimethachlor. PubChem. [Link]

  • Masaryk University. (n.d.). Lidocaine Synthesis. IS MUNI. [Link]

  • Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. [Link]

  • Taylor & Francis Online. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. [Link]

  • PharmaCompass. (n.d.). Chloroacet-2,6-xylidide. [Link]

  • ASCA GmbH. (n.d.). Dimethachlor Metabolite CGA 50266. [Link]

  • ASCA GmbH. (n.d.). Dimethachlor Metabolite CGA 354742-d3 sodium salt. [Link]

  • Wikipedia. (n.d.). 2,6-Xylidine. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139292176, Dimethachlor CGA369873. PubChem. [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Chloro-2',6'-acetoxylidide. NIST Chemistry WebBook. [Link]

Sources

Application Notes and Protocols: Pd/C Catalyzed Synthesis of N-(2-Methoxyethyl)-2,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the synthesis of N-(2-Methoxyethyl)-2,6-dimethylaniline, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals. The featured methodology is a robust and scalable reductive amination process utilizing a palladium on carbon (Pd/C) catalyst. This approach offers significant advantages, including high atom economy and the use of molecular hydrogen or a hydrogen donor as the reducing agent.[1] This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and practical troubleshooting advice to ensure successful and reproducible outcomes.

Introduction

N-(2-Methoxyethyl)-2,6-dimethylaniline is a valuable substituted aniline derivative. Its synthesis via catalytic reductive amination represents a cornerstone of modern, sustainable chemical manufacturing. This method involves the reaction of an amine with a carbonyl compound in the presence of a reducing agent and a catalyst.[2] Palladium on carbon (Pd/C) has emerged as a highly effective and versatile heterogeneous catalyst for this transformation due to its high activity, selectivity, and ease of separation from the reaction mixture.[3][4]

The synthesis detailed herein proceeds through the reductive amination of 2,6-dimethylaniline with 2-methoxyacetaldehyde, or a precursor, in the presence of a Pd/C catalyst and a hydrogen source. This process is highly efficient and offers a direct route to the desired N-alkylated product.

Reaction Mechanism and Rationale

The Pd/C catalyzed reductive amination is generally understood to proceed through a two-step sequence:

  • Imine Formation: The initial step involves the condensation of the primary amine (2,6-dimethylaniline) with the carbonyl group of the aldehyde (2-methoxyacetaldehyde) to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (or Schiff base).[1][2] The rate of this step can be influenced by the acidity of the reaction medium.

  • Iminium Reduction: The newly formed imine is then catalytically hydrogenated over the Pd/C surface to yield the final secondary amine product, N-(2-Methoxyethyl)-2,6-dimethylaniline.[1][5] Molecular hydrogen is adsorbed onto the palladium surface and transferred to the imine double bond.

The choice of Pd/C as the catalyst is critical. Palladium is highly effective in activating molecular hydrogen and facilitating the reduction of the C=N bond.[1] The carbon support provides a high surface area for the palladium nanoparticles, enhancing catalytic activity and stability.[4]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_catalyst Catalytic Cycle cluster_product Product 2,6-Dimethylaniline 2,6-Dimethylaniline Hemiaminal Hemiaminal 2,6-Dimethylaniline->Hemiaminal + 2-Methoxyacetaldehyde 2-Methoxyacetaldehyde 2-Methoxyacetaldehyde 2-Methoxyacetaldehyde->Hemiaminal Imine Imine Hemiaminal->Imine - H2O N-(2-Methoxyethyl)-2,6-dimethylaniline N-(2-Methoxyethyl)-2,6-dimethylaniline Imine->N-(2-Methoxyethyl)-2,6-dimethylaniline + H2 Pd/C + H2 Pd/C + H2 Pd-H Species Pd-H Species Pd/C + H2->Pd-H Species H2 Adsorption Pd-H Species->Imine Hydrogenation

Caption: Reductive Amination Pathway.

Experimental Protocol

This protocol outlines a general procedure for the Pd/C catalyzed synthesis of N-(2-Methoxyethyl)-2,6-dimethylaniline. Optimization of reaction conditions may be necessary depending on the scale and specific equipment used.

Materials and Equipment
Reagent/EquipmentGradeSupplier
2,6-DimethylanilineReagentStandard Supplier
2-MethoxyethylamineReagentStandard Supplier
Palladium on Carbon (5% or 10% Pd)CatalystStandard Supplier
TolueneAnhydrousStandard Supplier
Hydrogen (H₂) gasHigh PurityStandard Supplier
Autoclave/Pressure Reactor------
Filtration apparatus------
Rotary evaporator------
Distillation apparatus------
Procedure
  • Reactor Setup: In a suitable pressure reactor (autoclave), charge 2,6-dimethylaniline (1.0 eq) and toluene.

  • Reagent Addition: Add 2-methoxyethylamine (1.5 eq).

  • Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) catalyst (e.g., 0.5 g for a 0.0161 mole scale reaction).[6]

  • Pressurization: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bars).[6]

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 180°C) and maintain for the specified duration (e.g., 10 hours), with vigorous stirring.[6]

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen gas.

    • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with toluene or another suitable solvent.

    • Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure N-(2-Methoxyethyl)-2,6-dimethylaniline.[6]

Experimental_Workflow A 1. Charge Reactor (2,6-Dimethylaniline, Toluene) B 2. Add Reagents (2-Methoxyethylamine) A->B C 3. Add Catalyst (Pd/C) B->C D 4. Pressurize (H2 Gas) C->D E 5. Reaction (Heat & Stir) D->E F 6. Cool & Vent E->F G 7. Filter Catalyst F->G H 8. Concentrate Filtrate G->H I 9. Purify (Vacuum Distillation) H->I

Sources

Application Note: A Scalable Manufacturing Process for the Intermediates of the Herbicide Dimethachlor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide to a scalable, two-step manufacturing process for the herbicide Dimethachlor. The synthesis is based on commercially relevant reactions, focusing on the production of the key intermediate, N-(2-methoxyethyl)-2,6-dimethylaniline, and its subsequent conversion to Dimethachlor. This guide is intended for researchers, chemists, and process development professionals, offering in-depth protocols, explanations of chemical principles, and process optimization insights to ensure high yield and purity.

Introduction to Dimethachlor

Dimethachlor, chemically known as 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide, is a selective, pre-emergence chloroacetanilide herbicide.[1][2] It is effective for controlling annual grasses and some broadleaf weeds in various crops. The efficacy of Dimethachlor hinges on its ability to inhibit the synthesis of very long-chain fatty acids in target weeds.[3] The economic viability and environmental footprint of its application are directly linked to the efficiency and scalability of its manufacturing process. This note details a robust synthetic pathway, focusing on the critical intermediates and the chemical logic that underpins a successful scale-up.

Overview of the Synthetic Pathway

The commercial production of Dimethachlor is an efficient two-step process. The synthesis begins with the formation of a substituted aniline intermediate, which is then acylated to yield the final product.

The core pathway involves:

  • Synthesis of Intermediate 1: N-(2-methoxyethyl)-2,6-dimethylaniline. This step involves the reaction between 2,6-dimethylaniline and 2-methoxyethylamine.

  • Synthesis of Dimethachlor. This final step is an acylation reaction where the intermediate N-(2-methoxyethyl)-2,6-dimethylaniline is treated with chloroacetyl chloride.[1]

This pathway is favored in industrial settings due to its high convergence, atom economy, and the relatively straightforward nature of the reactions.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis (Step 1) cluster_2 Final Synthesis (Step 2) 2,6-Dimethylaniline 2,6-Dimethylaniline Intermediate_1 N-(2-methoxyethyl)- 2,6-dimethylaniline 2,6-Dimethylaniline->Intermediate_1 Alkylation 2-Methoxyethylamine 2-Methoxyethylamine 2-Methoxyethylamine->Intermediate_1 Dimethachlor Dimethachlor Intermediate_1->Dimethachlor Acylation Chloroacetyl_Chloride Chloroacetyl_Chloride Chloroacetyl_Chloride->Dimethachlor

Figure 1: Overall synthetic workflow for Dimethachlor.

Detailed Synthesis Protocols

Part 1: Synthesis of N-(2-methoxyethyl)-2,6-dimethylaniline (Intermediate 1)

This crucial first step forms the backbone of the Dimethachlor molecule. The reaction is a nucleophilic substitution where the primary amine of 2-methoxyethylamine displaces a suitable leaving group or, more directly, undergoes a reductive amination or direct alkylation with 2,6-dimethylaniline under catalytic conditions. The commercial process often involves the direct reaction of these two components.[1]

Causality of Experimental Choices:

  • Catalyst: The use of a hydrogenation catalyst like Palladium on carbon (Pd/C) is common for reductive amination pathways, which can be an alternative route. For direct alkylation, acid or metal catalysts can be employed to facilitate the reaction.

  • Temperature and Pressure: Elevated temperatures and pressures are often necessary to drive the reaction to completion, especially in industrial-scale batch reactors.[4]

  • Solvent: A non-reactive, high-boiling point solvent like toluene is suitable to achieve the required reaction temperatures.

Protocol: Synthesis of N-(2-methoxyethyl)-2,6-dimethylaniline

  • Reactor Setup: Charge a high-pressure stainless-steel autoclave reactor with 2,6-dimethylaniline (1.0 eq.), 2-methoxyethylamine (1.2 eq.), and a suitable solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of 5% Palladium on charcoal (Pd/C) if proceeding via a reductive amination pathway from a precursor like 2,6-dimethyl-cyclohex-2-en-1-one.[4] For direct alkylation, an appropriate acid catalyst may be used.

  • Reaction Conditions: Seal the reactor and purge with nitrogen gas. Pressurize the reactor with hydrogen gas (if using a hydrogenation route) or maintain an inert atmosphere. Heat the mixture to 150-180°C and maintain for 8-12 hours.[4] Monitor the reaction progress via Gas Chromatography (GC).

  • Work-up and Isolation: Once the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the filter cake with additional toluene.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil is then purified by vacuum distillation to yield pure N-(2-methoxyethyl)-2,6-dimethylaniline.[4]

Part 2: Synthesis of Dimethachlor via Chloroacetylation

This final step involves the acylation of the secondary amine intermediate with chloroacetyl chloride. This is a classic Schotten-Baumann type reaction.

Causality of Experimental Choices:

  • Acylating Agent: Chloroacetyl chloride is a highly reactive acylating agent. The presence of the electron-withdrawing chlorine atom makes the carbonyl carbon highly electrophilic, facilitating a rapid reaction with the nucleophilic secondary amine of the intermediate.[5]

  • Base/Acid Scavenger: The reaction produces hydrochloric acid (HCl) as a byproduct. A base (e.g., triethylamine, sodium carbonate, or sodium hydroxide solution) must be added to neutralize the HCl, which would otherwise protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.

  • Temperature Control: This reaction is highly exothermic. Maintaining a low temperature (0-10°C) during the addition of chloroacetyl chloride is critical to prevent side reactions and ensure the stability of the product. Uncontrolled temperature can lead to the formation of undesirable byproducts.[1]

  • Solvent: An inert organic solvent like toluene, ethyl acetate, or dichloromethane is used to dissolve the reactants and facilitate stirring and temperature control.

Protocol: Chloroacetylation to form Dimethachlor

  • Reactor Setup: To a jacketed glass-lined reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, add N-(2-methoxyethyl)-2,6-dimethylaniline (1.0 eq.) and an inert organic solvent like toluene.

  • Cooling: Cool the solution to 0-5°C using a circulating chiller.

  • Base Addition: Add an aqueous solution of a base like sodium carbonate (1.5 eq.) or an organic base like triethylamine (1.1 eq.) to the cooled solution while stirring.

  • Reagent Addition: Slowly add chloroacetyl chloride (1.05 eq.) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours until the reaction is complete (monitored by TLC or HPLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. If an aqueous base was used, separate the organic layer. Wash the organic layer sequentially with water and then a saturated brine solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Dimethachlor. The final product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane) to achieve high purity.[1]

Process Parameters and Data Summary

The following table summarizes the key parameters for the scalable synthesis of Dimethachlor intermediates.

Step Reaction Key Parameters Typical Yield Purity Target
1 Synthesis of N-(2-methoxyethyl)-2,6-dimethylanilineTemp: 150-180°C, Pressure: 10-20 bar, Solvent: Toluene85-95%>98% (GC)
2 Chloroacetylation to DimethachlorTemp: 0-10°C, Base: Na₂CO₃ or Et₃N, Solvent: Toluene90-98%>99% (HPLC)

Conclusion

The described two-step synthesis provides a scalable and efficient manufacturing process for Dimethachlor. By carefully controlling key reaction parameters such as temperature, pressure, and stoichiometry, it is possible to achieve high yields and excellent purity of the final active ingredient. The protocols and insights provided in this application note offer a solid foundation for process optimization and large-scale production, aligning with the demands of the agrochemical industry for cost-effective and reliable manufacturing.

References

  • Dimethachlor (Ref: CGA 17020) - AERU - University of Hertfordshire. Source: AERU, University of Hertfordshire. [Link]

  • Synthesis of N-(2-methoxyethyl)-2,6-dimethylaniline. Source: PrepChem.com. [Link]

  • Dimethachlor | C13H18ClNO2 | CID 39722. Source: PubChem, National Institutes of Health. [Link]

  • REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Source: Semantic Scholar. [Link]

  • Synthesis and application of pesticide intermediates. Source: leadchemsourcin.com. [Link]

  • 2-Chloro-N-[(2-methylphenyl)sulfonyl]acetamide. Source: National Center for Biotechnology Information (PMC). [Link]

Sources

Introduction: The Challenge and Significance of Hindered N-Aryl Amines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Selective Mono-Alkylation of Sterically Hindered Anilines

N-alkylated anilines, particularly those bearing bulky substituents on the aromatic ring, are privileged scaffolds in medicinal chemistry, agrochemicals, and materials science. The strategic introduction of an N-alkyl group to a sterically encumbered aniline can profoundly influence a molecule's conformational properties, metabolic stability, and biological activity. However, the very features that make these molecules desirable also render their synthesis a significant challenge.

The nucleophilicity of the nitrogen atom in a sterically hindered aniline, such as a 2,6-disubstituted derivative, is severely diminished. The flanking ortho-substituents not only physically obstruct the approach of an electrophile but can also exert electronic effects that further deactivate the amine. Furthermore, classical N-alkylation methods using reactive electrophiles like alkyl halides often lead to undesired poly-alkylation, yielding a mixture of secondary and tertiary amines that complicates purification and reduces the yield of the target mono-alkylated product.[1][2]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of modern, effective reagents and protocols for achieving selective mono-alkylation of these challenging substrates. We will move beyond simple procedural lists to explain the underlying principles of each methodology, enabling rational selection and optimization for your specific synthetic target.

Strategic Approaches to Overcoming Steric Hindrance

Several core strategies have emerged to address the challenges of mono-alkylating hindered anilines. These methods can be broadly categorized by their core bond-forming strategy.

Reductive Amination: The Workhorse of C-N Bond Formation

Reductive amination is one of the most reliable and versatile methods for N-alkylation.[3] The strategy involves the initial reaction of the aniline with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to the desired secondary amine. The two-step, one-pot nature of this reaction avoids the use of harsh alkylating agents and significantly minimizes the risk of over-alkylation.

Mechanistic Principle: The key to success with sterically hindered anilines is driving the equilibrium towards the formation of the C=N bond of the imine intermediate, which can be difficult due to steric clash. The subsequent choice of reducing agent is critical; it must be powerful enough to reduce the iminium ion but mild enough to not reduce the starting carbonyl compound.[4]

Key Reagents & Considerations:

  • Carbonyl Partner: Aldehydes are generally more reactive than ketones. For hindered anilines, the reaction with ketones can be particularly sluggish.[3]

  • Reducing Agents:

    • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is often the reagent of choice. It is milder and more selective than sodium cyanoborohydride (NaBH₃CN) and can be used in a variety of solvents, typically dichloroethane (DCE) or tetrahydrofuran (THF).[4][5] Its bulk can be advantageous in providing selectivity.

    • Trichlorosilane (HSiCl₃): In the presence of a Lewis base activator like tetramethylethylenediamine (TMEDA), HSiCl₃ has proven highly effective for the reductive amination of ketones with secondary aryl amines to form hindered tertiary amines, a principle that extends to the formation of hindered secondary amines from primary anilines.[3]

cluster_workflow Reductive Amination Workflow Start Hindered Aniline + Aldehyde/Ketone Imine Imine/Iminium Ion Formation (in situ) Start->Imine Acid catalyst (e.g., AcOH) Reduction Addition of Reducing Agent (e.g., NaBH(OAc)₃) Imine->Reduction Product Mono-Alkylated Aniline Reduction->Product Reduction of C=N bond Workup Aqueous Quench & Extraction Product->Workup Purify Purification (Chromatography) Workup->Purify

Caption: General workflow for reductive amination.

Catalytic Borrowing Hydrogen (or Hydrogen Autotransfer)

The "Borrowing Hydrogen" (BH) methodology represents a significant advancement in sustainable chemistry.[6] This elegant, atom-economical process uses alcohols as the alkylating agents, with water being the sole byproduct.[7] It is particularly effective for the mono-alkylation of anilines.

Mechanistic Principle: A transition metal catalyst performs a tandem oxidation-condensation-reduction sequence.

  • Oxidation: The catalyst temporarily abstracts two hydrogen atoms from the alcohol, converting it to the corresponding aldehyde in situ.

  • Condensation: The newly formed aldehyde condenses with the aniline to form an imine.

  • Reduction: The catalyst returns the "borrowed" hydrogen atoms to the imine, reducing it to the final N-alkylated aniline and regenerating the catalyst for the next cycle.

The low transient concentration of the aldehyde intermediate drastically suppresses side reactions and over-alkylation.

Key Reagents & Considerations:

  • Catalysts: This field has rapidly evolved from precious metal catalysts to more sustainable alternatives.

    • Ruthenium & Iridium: Complexes of Ru and Ir are highly efficient and well-studied for this transformation.[8][9]

    • Manganese, Cobalt, and Iron: The development of pincer-type complexes with earth-abundant metals like Mn, Co, and Fe has made this methodology more cost-effective and environmentally benign.[6][10][11] These catalysts have shown excellent selectivity for mono-alkylation, even with sterically hindered anilines.[6]

  • Base: A base, typically an alkoxide like potassium tert-butoxide (KOtBu), is required to facilitate the initial dehydrogenation of the alcohol.

Borrowing Hydrogen Catalytic Cycle Cat [M]-H₂ Cat->p2 H₂ Cat_Ox [M] Cat_Ox->p1 RCH₂OH (Alcohol) Imine Imine Imine->p3 + [M]-H₂ p1->Cat RCHO (Aldehyde) p1->Imine + Aniline - H₂O p2->Cat_Ox p3->p4 Product (Alkylated Aniline) p4->Cat_Ox + [M]

Caption: The catalytic cycle of Borrowing Hydrogen.

Palladium- and Copper-Catalyzed Cross-Coupling Reactions

While classically employed for aryl-amine coupling, the principles of Buchwald-Hartwig amination are highly relevant, and related cross-coupling methods can be adapted for alkylation, especially when dealing with severe steric hindrance.[12]

Mechanistic Principle (Buchwald-Hartwig): The success of this reaction hinges on the design of bulky, electron-rich phosphine ligands. These ligands promote the key steps of the catalytic cycle: oxidative addition of the palladium catalyst to an aryl halide, coordination of the aniline, and crucially, the reductive elimination step that forms the C-N bond. This final step is often the most difficult for sterically hindered substrates, and the use of appropriate bulky ligands is essential to facilitate it.[13]

Key Reagents & Considerations:

  • Buchwald-Hartwig Amination: While primarily for arylation, its ligand systems are instructive for overcoming steric hindrance.[12][14]

  • Copper-Catalyzed C-N Coupling (Ullmann-type): Recent developments in ligand design, such as pyrrole-ol ligands, have enabled the copper-catalyzed coupling of sterically demanding anilines with aryl iodides, a previously challenging transformation.[15]

  • Chan-Lam Coupling: This copper-catalyzed reaction couples anilines with alkylboronic esters, providing a valuable method for mono-alkylation.[11]

Pd0 Pd(0)L₂ OxAdd L₂Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [L₂Pd(II)(Ar)(Aniline)]⁺X⁻ OxAdd->AmineCoord + Aniline - Base-HX Dehydro L₂Pd(II)(Ar)(Anilide) AmineCoord->Dehydro Deprotonation (Base) RedElim Product (Ar-Aniline) Dehydro->RedElim Reductive Elimination RedElim->Pd0

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Comparative Overview of Methodologies

MethodologyAlkylating AgentCatalyst / Key ReagentAdvantagesLimitations & Considerations for Hindered Substrates
Reductive Amination Aldehydes, KetonesNaBH(OAc)₃, HSiCl₃High functional group tolerance; minimal over-alkylation; widely applicable.[3][4]Reaction with ketones can be very slow; imine formation may be sterically disfavored.
Borrowing Hydrogen AlcoholsRu, Ir, Mn, Co, Fe complexesHighly atom-economical (water is the only byproduct); uses readily available alcohols; excellent selectivity for mono-alkylation.[6][7]Requires elevated temperatures; catalyst performance can be substrate-dependent.
Cross-Coupling Alkylboronic EstersCu(OAc)₂, Pd catalysts with bulky ligandsCan couple very hindered partners; mild reaction conditions are often possible.[11][15]Requires pre-functionalized alkylating agents; catalyst/ligand cost can be high.
Nucleophilic Substitution Alkyl HalidesCs₂CO₃, KF-CeliteSimple concept; can be effective for less hindered systems.Prone to over-alkylation; S_N_2 reaction is slow with hindered electrophiles and nucleophiles.[16]

Experimental Protocols

Protocol 1: Reductive Amination of 2,6-Diisopropylaniline with an Aldehyde

This protocol details a general procedure for the N-alkylation of a highly hindered aniline using sodium triacetoxyborohydride.[5]

Materials:

  • 2,6-Diisopropylaniline (1.0 eq)

  • Aldehyde (e.g., isobutyraldehyde) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic Acid (AcOH) (catalytic, ~0.1 eq)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine, Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 2,6-diisopropylaniline (1.0 eq) and dissolve in DCE (to make a 0.1-0.2 M solution).

  • Add the aldehyde (1.1 eq) followed by a catalytic amount of acetic acid (0.1 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor by TLC if possible.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 15-20 minutes. (Note: initial gas evolution may occur).

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Upon completion, slowly quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the desired N-alkylated product.

Protocol 2: Manganese-Catalyzed N-Alkylation via Borrowing Hydrogen

This protocol is adapted from a leading-edge methodology using an earth-abundant metal catalyst.[6]

Materials:

  • Sterically hindered aniline (e.g., 2-chloro-6-methylaniline) (1.0 mmol)

  • Primary alcohol (e.g., benzyl alcohol) (1.2 mmol)

  • Manganese Pincer Complex Catalyst (e.g., Mn(I)-PNP complex) (3 mol%)

  • Potassium tert-butoxide (KOtBu) (0.75 eq)

  • Toluene (anhydrous)

Procedure:

  • In an oven-dried Schlenk tube under an argon atmosphere, combine the manganese catalyst (3 mol%), KOtBu (0.75 eq), and the solid aniline (1.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe, followed by the primary alcohol (1.2 mmol).

  • Seal the Schlenk tube and place it in a preheated oil bath or aluminum heating block at 80-100 °C.

  • Stir the reaction for the required time (typically 12-24 hours), monitoring by TLC or GC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with water.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic phases, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash chromatography on silica gel to afford the desired mono-alkylated aniline.

Conclusion

The selective mono-alkylation of sterically hindered anilines is no longer the synthetic bottleneck it once was. Modern catalytic methods, particularly those employing borrowing hydrogen principles with earth-abundant metals, offer highly efficient and sustainable routes.[6][11] For substrates incompatible with higher temperatures, reductive amination remains a robust and reliable alternative.[4] By understanding the mechanistic underpinnings of these powerful transformations, researchers can rationally design synthetic strategies to access complex and valuable N-alkylated aniline derivatives with greater control and efficiency.

References

  • Enthaler, S. et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. Available at: [Link]

  • Jagadeesh, R. V. & Beller, M. (2017). Catalytic N-Alkylation of Anilines. ResearchGate. Available at: [Link]

  • Taddei, M. et al. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Synlett. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Chusov, D. et al. (2020). Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones. ResearchGate. Available at: [Link]

  • Majumdar, S. et al. (2023). N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. New Journal of Chemistry. Available at: [Link]

  • Chusov, D. et al. (2020). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications. Available at: [Link]

  • Organic Chemistry Portal. Arylamine synthesis by amination (alkylation). Organic Chemistry Portal. Available at: [Link]

  • Li, W. et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules. Available at: [Link]

  • Abdel-Magid, A. F. et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]

  • Stradiotto, M. et al. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Organic Letters. Available at: [Link]

  • Gagne, M. R. et al. (2017). Preparation of an N-sec-Alkyl 2,6-Disubstituted Aniline: A Key Intermediate in the Divergent Synthesis of S-Metolachlor Metabolites. ResearchGate. Available at: [Link]

  • Hartwig, J. F. & Buchwald, S. L. (2023). Chapter 3: Synthetic Methods for Primary Anilines. Books.
  • Biscoe, M. R. et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ResearchGate. Available at: [Link]

  • Alper, H. et al. (2007). Effective Monoallylation of Anilines Catalyzed by Supported KF. ResearchGate. Available at: [Link]

  • ResearchGate. (2018). Different protocols for methylation of aniline. ResearchGate. Available at: [Link]

  • Nolan, S. P. et al. (2018). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Molecules. Available at: [Link]

  • Beller, M. (2024). Catalysis‐Controlled Selective N‐mono or N‐di‐methylation of Anilines: A Review on Synthesis of N‐methyl or N,N‐dimethyl anilines. ResearchGate. Available at: [Link]

  • Kobayashi, S. et al. (2013). Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. Chemical Communications. Available at: [Link]

Sources

Application Note: High-Efficiency Synthesis of N-Substituted Xylidines via Phase Transfer Catalysis (PTC)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of N-substituted xylidines using phase transfer catalysis Content Type: Application Note & Protocol Guide Audience: Researchers, Process Chemists, and Drug Development Scientists.

Executive Summary

N-substituted xylidines, particularly 2,6-xylidine derivatives, are critical pharmacophores in the synthesis of amide-type local anesthetics (Lidocaine, Bupivacaine, Ropivacaine) and antiarrhythmic agents. Traditional synthesis often relies on Schotten-Baumann conditions or anhydrous environments that suffer from poor atom economy, difficult workups, and hydrolytic side-reactions.

This guide details an optimized Phase Transfer Catalysis (PTC) protocol for the N-functionalization of 2,6-xylidine. By utilizing quaternary ammonium salts to shuttle anions across the interface, this method offers higher yields (>90%), reduced solvent toxicity, and simplified purification compared to conventional homogeneous routes.

Mechanistic Insight: The Interfacial Shuttle

The steric hindrance imposed by the two ortho-methyl groups on 2,6-xylidine significantly reduces the nucleophilicity of the amine nitrogen. In a standard biphasic system (e.g., Toluene/Water), the reaction rate is diffusion-limited.

Why PTC? The Phase Transfer Catalyst (Q+X-) functions by forming a lipophilic ion pair with the anionic nucleophile (or the deprotonated amine species) at the interface, transporting it into the organic phase where the reaction with the electrophile (Alkyl halide or Acyl chloride) occurs. This "Starks' Extraction" mechanism minimizes the hydration shell around the nucleophile, dramatically increasing its reactivity ("naked anion" effect).

Diagram 1: Interfacial Catalytic Cycle (Starks' Mechanism)

PTC_Mechanism cluster_aqueous Aqueous Phase (Base Reservoir) cluster_interface Interface cluster_organic Organic Phase (Reaction Zone) Base Base (K2CO3 / NaOH) OH_aq OH- / CO3-- Base->OH_aq Q_X_aq Q+ X- (Catalyst) IonExchange Ion Exchange [Q+ X-] -> [Q+ Nu-] Q_X_aq->IonExchange Diffusion OH_aq->IonExchange IonExchange->Q_X_aq Return Q_Nu_org Q+ Nu- (Active Species) IonExchange->Q_Nu_org Transfer Product Product (R-NH-R') Q_Nu_org->Product Reaction Substrate 2,6-Xylidine (R-NH2) Substrate->Product Electrophile R'-Cl (Alkyl/Acyl Halide) Electrophile->Product Q_Cl_org Q+ Cl- (Spent Catalyst) Product->Q_Cl_org Release Q_Cl_org->IonExchange Recycle

Caption: The cyclic shuttle mechanism where the quaternary ammonium catalyst (Q+) transports the reactive anion from the aqueous phase to the organic phase, enabling reaction with the lipophilic substrate.

Critical Process Parameters

Success in PTC depends on fine-tuning the catalyst structure and solvent polarity. The following data summarizes optimization parameters for the synthesis of N-chloroacetyl-2,6-xylidine (Lidocaine intermediate).

ParameterVariableImpact on Yield/SelectivityRecommendation
Catalyst TBAB (Tetrabutylammonium bromide)Good balance of lipophilicity; cost-effective.Preferred
TEBA (Triethylbenzylammonium chloride)Higher hydration; lower extraction constant for this system.Secondary Choice
Aliquat 336Highly lipophilic; difficult to remove during workup.Avoid for Pharma
Solvent TolueneExcellent phase separation; environmentally benign.Preferred
Dichloromethane (DCM)High solubility but environmental concerns.Use only if necessary
AcetoneMiscible (requires solid-liquid PTC); fast rates.Good for anhydrous
Base K2CO3 (Solid or Aq.)Mild; minimizes hydrolysis of acyl chloride.Preferred
NaOH (50%)Strong; risk of hydrolyzing the acyl chloride reagent.Use for Alkylation only

Experimental Protocols

Protocol A: Synthesis of N-Chloroacetyl-2,6-xylidine (Lidocaine Intermediate)

This protocol utilizes a Solid-Liquid PTC system (Acetone/K2CO3) or Liquid-Liquid (Toluene/Aq K2CO3) to prevent the hydrolysis of the highly reactive chloroacetyl chloride.

Reagents:

  • 2,6-Dimethylaniline (2,6-Xylidine): 1.0 eq

  • Chloroacetyl chloride: 1.1 – 1.2 eq

  • Potassium Carbonate (K2CO3): 1.5 eq (anhydrous powder)

  • Catalyst: TBAB (1-3 mol%)

  • Solvent: Toluene or Acetone (5-10 volumes)

Procedure:

  • Charge: In a round-bottom flask equipped with a mechanical stirrer, dissolve 2,6-xylidine (1.0 eq) and TBAB (0.03 eq) in Toluene.

  • Base Addition: Add anhydrous K2CO3 (1.5 eq) to the solution. If using a liquid-liquid system, add as a 20% aqueous solution.

  • Cooling: Cool the mixture to 0–5°C using an ice bath. Reason: Exothermic reaction control.

  • Addition: Dropwise add Chloroacetyl chloride (1.1 eq) over 30–45 minutes, maintaining temperature <10°C.

    • Note: Fast addition leads to di-acylation or temperature spikes.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–3 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[1][2]

  • Quench: Add water (5 volumes) to dissolve inorganic salts. Stir for 15 minutes.

  • Separation: Separate the organic layer.[3][4] Wash with 1N HCl (to remove unreacted xylidine) followed by saturated NaHCO3.

  • Isolation: Dry organic layer over Na2SO4, filter, and concentrate. Recrystallize from Hexane/Toluene if necessary.

    • Expected Yield: 92–96%

    • Appearance: White to off-white solid.

Protocol B: Direct N-Alkylation (General Mono-Alkylation)

Used for preparing N-ethyl or N-propyl derivatives. This requires a stronger base and higher temperatures than acylation.

Reagents:

  • 2,6-Xylidine: 1.0 eq[5]

  • Alkyl Halide (e.g., Ethyl Bromide): 1.2 eq

  • Base: 50% NaOH (aq)

  • Catalyst: TBAB (5 mol%)

  • Solvent: Toluene

Procedure:

  • Mix 2,6-xylidine, Toluene, and TBAB.

  • Add 50% NaOH solution.

  • Heat to 60°C.

  • Add Alkyl Halide slowly.

  • Reflux for 4–6 hours.

  • Critical Step: If di-alkylation is observed, reduce reaction time or reduce alkyl halide equivalents to 0.9 eq.

Workflow & Troubleshooting

The following diagram illustrates the decision matrix for process control and troubleshooting common issues like emulsion formation or low conversion.

Diagram 2: Experimental Workflow & Troubleshooting Logic

Workflow Start Start: Reagent Charging Reaction Reaction Phase (0-25°C, 2-3h) Start->Reaction Check IPC: Check Conversion (TLC/HPLC) Reaction->Check Workup Quench & Phase Separation Check->Workup Conversion >98% Issue_LowConv Issue: Low Conversion Check->Issue_LowConv Conversion <90% Purification Crystallization/Drying Workup->Purification Clean Separation Issue_Emulsion Issue: Emulsion Formed Workup->Issue_Emulsion Phase separation poor Fix_Emulsion Add Brine or Filter through Celite Issue_Emulsion->Fix_Emulsion Fix_Emulsion->Workup Fix_Catalyst Add +1% TBAB or Increase Temp Issue_LowConv->Fix_Catalyst Fix_Catalyst->Reaction Recycle

Caption: Operational workflow including decision gates for In-Process Control (IPC) and remediation steps for common physical (emulsion) or chemical (conversion) failures.

Safety & Compliance

  • Chloroacetyl Chloride: Potent lachrymator and corrosive.[6] Reacts violently with water.[6] All addition steps must be performed under a fume hood with dry glassware.

  • 2,6-Xylidine: Toxic by inhalation and skin contact. Suspected carcinogen (Category 2). Double-gloving (Nitrile) recommended.

  • Waste Disposal: Aqueous waste contains quaternary ammonium salts which are toxic to aquatic life. Do not dispose of down the drain; segregate for incineration.

References

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society.

  • Dahill, et al. (2017). Improved process for the synthesis of 2, 6-xylidine and its derivatives. World Intellectual Property Organization (WO2017085733A2).

  • Reilly, T. (1999). The Synthesis of Lidocaine. Journal of Chemical Education.

  • ACS Green Chemistry Institute. (2024). Phase Transfer Catalysis Reagent Guide. ACS GCI Pharmaceutical Roundtable.

  • Halpern, M. (2002). Industrial Phase-Transfer Catalysis. Phase Transfer Catalysis Communications.

Sources

Microwave-assisted synthesis of N-alkoxyalkyl anilines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of N-Alkoxyalkyl Anilines

Executive Summary

N-alkoxyalkyl anilines serve as critical pharmacophores in modern drug discovery, particularly in kinase inhibitors and GPCR ligands, where the ether linkage modulates lipophilicity (LogD) and metabolic stability. Traditional thermal synthesis of these motifs often suffers from long reaction times, poor mono-alkylation selectivity, and difficult purification profiles.

This Application Note details two optimized microwave-assisted protocols for synthesizing N-alkoxyalkyl anilines: (A) Direct Nucleophilic Substitution and (B) Reductive Amination . By leveraging the dipolar polarization effects of microwave irradiation, these protocols achieve >90% conversion in minutes rather than hours, with enhanced control over mono-selectivity.

Mechanistic Pathways & Strategy

To ensure experimental success, it is vital to understand the competing pathways. The primary challenge in N-alkylation is preventing the formation of the quaternary ammonium salt or the di-alkylated byproduct.

Pathway Visualization

N_Alkylation_Pathways Start Aniline (Nucleophile) Inter_Imine Imine/Iminium Intermediate Start->Inter_Imine Method B: Condensation Product_Mono Mono-N-Alkoxyalkyl Aniline (Target) Start->Product_Mono Method A: SN2 (MW Irradiation) Reagent_A Alkoxyalkyl Halide (Electrophile) Reagent_A->Product_Mono Reagent_B Alkoxy Aldehyde (Carbonyl) Reagent_B->Inter_Imine Inter_Imine->Product_Mono Reduction (NaBH(OAc)3) Product_Di Di-Alkylated Byproduct (Impurity) Product_Mono->Product_Di Over-Alkylation (Thermal Risk)

Figure 1: Competing synthetic pathways. Method A (Solid Blue) utilizes direct substitution. Method B (Dashed) utilizes reductive amination.[1][2] Red dotted line indicates the over-alkylation risk minimized by MW control.

Method A: Direct Nucleophilic Substitution (SN2)

This method is preferred when the corresponding alkoxyalkyl halide (e.g., 2-methoxyethyl chloride) is readily available. Microwave irradiation significantly accelerates this reaction, which is typically sluggish due to the lower reactivity of anilines compared to aliphatic amines.

Experimental Rationale
  • Base Selection: Potassium Carbonate (

    
    ) is used as a heterogeneous base. Under microwave conditions, the surface energy of the solid base is activated, facilitating proton abstraction without the nucleophilic competition seen with organic bases like pyridine.
    
  • Solvent: Acetonitrile (MeCN) is chosen for its high dielectric constant (

    
    ), ensuring efficient coupling with the microwave field.
    
  • Additive: Potassium Iodide (KI) is added catalytically (Finkelstein condition) to convert the less reactive alkyl chloride to the more reactive alkyl iodide in situ.

Protocol 1: Direct Alkylation

Reagents:

  • Substituted Aniline (1.0 equiv)

  • Alkoxyalkyl Chloride/Bromide (1.1 equiv)

  • 
     (2.0 equiv, anhydrous, finely ground)
    
  • KI (0.1 equiv)

  • Acetonitrile (3–5 mL per mmol substrate)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-transparent borosilicate vial, combine the aniline (1.0 mmol), alkoxyalkyl halide (1.1 mmol),

    
     (276 mg), and KI (16 mg).
    
  • Solvation: Add Acetonitrile (3 mL) and a magnetic stir bar. Cap the vial with a Teflon-lined septum.

  • Irradiation: Place in the microwave reactor cavity.

    • Mode: Dynamic (PID control)

    • Temperature: 120 °C

    • Hold Time: 10–15 minutes

    • Pressure Limit: 250 psi

    • Stirring: High[3]

  • Work-up: Cool to room temperature (compressed air cooling). Filter the mixture through a Celite pad to remove inorganic salts. Wash the pad with Ethyl Acetate.

  • Purification: Concentrate the filtrate in vacuo. If necessary, purify via flash chromatography (Hexanes/EtOAc).

Critical Note: If using highly reactive alkyl iodides, reduce temperature to 80 °C to prevent di-alkylation.

Method B: Reductive Amination[1][4]

This method is preferred for sterically hindered anilines or when the alkoxy-aldehyde is more accessible. It avoids the use of potentially genotoxic alkyl halides.

Experimental Rationale
  • Reducing Agent: Sodium Triacetoxyborohydride (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) is used.[4] While standard borohydrides can be risky in MW fields due to rapid hydrogen evolution, 
    
    
    
    is milder and tolerates the rapid heating, reducing the imine selectively without reducing the aldehyde/ketone prior to coupling.
  • Acid Catalyst: Acetic acid (AcOH) activates the carbonyl, accelerating imine formation.

Protocol 2: One-Pot Reductive Amination

Reagents:

  • Substituted Aniline (1.0 equiv)

  • Alkoxy-aldehyde (1.2 equiv)

  • 
     (1.5 equiv)
    
  • Acetic Acid (1.0 equiv)

  • 1,2-Dichloroethane (DCE) or Ethanol (EtOH)

Step-by-Step Procedure:

  • Imine Formation: In a microwave vial, mix Aniline (1.0 mmol), Alkoxy-aldehyde (1.2 mmol), and AcOH (1.0 mmol) in DCE (3 mL).

  • Pre-stir: Stir at room temperature for 1 minute.

  • Reduction: Add

    
     (1.5 mmol) in one portion. Cap the vial.
    
  • Irradiation:

    • Temperature: 100 °C

    • Hold Time: 5 minutes

    • Power: Max 150W

  • Quench: Cool and quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (3x). Dry organic layer over

    
     and concentrate.[5]
    

Comparative Analysis & Data

The following table summarizes the efficiency gains of MW-assisted protocols compared to conventional thermal heating (oil bath reflux).

ParameterConventional Thermal (Reflux)Microwave Method A (SN2)Microwave Method B (Reductive)
Reaction Time 4 – 12 Hours10 – 15 Minutes5 – 10 Minutes
Solvent DMF / TolueneMeCN (Greener)EtOH / DCE
Yield (Avg) 65 – 75%85 – 94%88 – 96%
Selectivity Mixture (Mono/Di)High Mono-selectivityExclusive Mono-selectivity
Energy Usage High (Continuous heating)Low (Targeted dielectric heating)Low

Troubleshooting & Optimization

Issue: Significant Di-alkylation (Method A)

  • Cause: Overheating or excess alkylating agent.

  • Solution: Reduce temperature by 20 °C. Use exactly 1.0 equiv of alkyl halide and add it slowly (if possible via syringe pump) or switch to Method B (Reductive Amination), which naturally stops at the secondary amine stage due to steric hindrance.

Issue: Low Conversion (Method B)

  • Cause: Poor imine formation due to electron-deficient aniline.[6]

  • Solution: Increase the pre-stirring time or add molecular sieves (4Å) to the vial to scavenge water generated during imine formation before adding the reducing agent.

Issue: Safety Warning

  • Hazard: Alkoxyalkyl halides are potential alkylating agents. Handle in a fume hood. Microwave vials are under pressure; ensure the vessel is rated for the solvent's vapor pressure at the target temperature.

References

  • Microwave-Assisted Reductive Amination

    • Title: Rapid Microwave-Assisted Reductive Amination of Ketones with Anilines.[1]

    • Source: Synlett (Thieme Connect).
    • URL:[Link]

  • Microwave N-Alkylation Protocols

    • Title: Microwave Assisted, Highly Efficient Solid state N- and S-Alkyl
    • Source: Synthetic Communic
    • URL:[Link]

  • Green Synthesis of Anilines

    • Title: Microwave-assisted green synthesis of anilines, phenols, and benzenediamines.
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • General Reductive Amination (Grounding)

    • Title: Amine synthesis by reductive amination.[4]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Application Note: Handling & Protocols for N-(2-Methoxyethyl)-2,6-xylidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals handling N-(2-Methoxyethyl)-2,6-xylidine (CAS 50563-55-8).[1] It synthesizes specific chemical data with structural activity relationship (SAR) insights to provide a robust safety and operational framework.

CAS: 50563-55-8 | Formula: C₁₁H₁₇NO | Mol.[1] Weight: 179.26 g/mol Synonyms: N-(2-Methoxyethyl)-2,6-dimethylaniline; 2,6-Dimethyl-N-(2-methoxyethyl)aniline.[1][2]

Executive Summary & Application Scope

N-(2-Methoxyethyl)-2,6-xylidine is a critical secondary amine intermediate used primarily in the synthesis of anti-anginal agents (e.g., Ranolazine ) and lidocaine-type local anesthetics.[1] It serves as the nucleophilic scaffold for downstream acylation or alkylation reactions.

Critical Safety Alert: This compound combines the toxicological profiles of 2,6-xylidine (carcinogenicity, methemoglobinemia) and glycol ethers (reproductive toxicity). It must be handled as a High-Potency/High-Hazard compound.[1]

Key Applications
  • API Synthesis: Precursor for Ranolazine via N-alkylation of piperazine derivatives.

  • Metabolite Standards: Used as a reference standard for identifying impurities in xylidine-based drugs.

  • Pesticide Synthesis: Intermediate for chloroacetanilide herbicides (e.g., Dimethachlor derivatives).

Risk Assessment & Toxicology (SAR Analysis)

As specific toxicological data for this CAS is limited, this protocol enforces a "Worst-Case" safety margin based on Structural Activity Relationships (SAR).

Hazard ClassRisk DriverMechanism & Consequence
Carcinogenicity 2,6-Xylidine Moiety The parent amine (2,6-xylidine) is an IARC Group 2B carcinogen (nasal tumors).[1] Metabolic activation typically involves N-hydroxylation.[1]
Reproductive Toxicity Methoxyethyl Side Chain The 2-methoxyethyl group is metabolically linked to methoxyacetic acid, a known teratogen and testicular toxin (similar to 2-Methoxyethanol).[1]
Acute Toxicity Aniline Functionality High risk of Methemoglobinemia (cyanosis) upon skin absorption or inhalation. Oxidation of hemoglobin Fe²⁺ to Fe³⁺ blocks oxygen transport.
Skin Absorption Lipophilicity The ether chain increases lipophilicity compared to the parent aniline, potentially accelerating transdermal uptake.

Engineering Controls & PPE Matrix

Objective: Zero skin contact and zero inhalation exposure.

Engineering Controls[1]
  • Primary Containment: All weighing and open-flask manipulations must occur within a Certified Chemical Fume Hood or a Powder Containment Hood (if solid).

  • Process Enclosure: For reactions >10g, use closed-system glassware (Schlenk lines) or automated reactors.

Personal Protective Equipment (PPE) Matrix
Body PartStandard PPEEnhanced PPE (High Risk/Spill)Scientific Rationale
Respiratory Fume Hood (No respirator if contained)Full-face P100/OV RespiratorAniline vapors are insidious; OV cartridges capture organic vapors; P100 captures mists.[1]
Hands Double Gloving: Inner: Nitrile (4 mil)Outer: Laminate (Silver Shield/Barrier) Butyl Rubber (0.7 mm)Standard nitrile is permeable to glycol ethers and anilines over time. Laminate film provides >4hr breakthrough protection.
Eyes Chemical Splash GogglesGoggles + Face ShieldPrevent corneal absorption and splash entry.
Body Lab Coat (Cotton/Poly) + Chemical ApronTyvek® Coverall (Taped seams)Prevent clothing contamination which acts as a secondary exposure source.

Operational Protocols

Protocol A: Safe Weighing & Transfer

Context: N-(2-Methoxyethyl)-2,6-xylidine is typically a viscous liquid or low-melting solid.[1]

  • Preparation: Place a disposable absorbent pad (benchkote) inside the fume hood.

  • Taring: Tare the receiving flask with the stopper on. Do not tare the open flask to avoid balance drift from vapors.

  • Transfer: Use a positive displacement pipette (for liquids) or a glass spatula (for solids). Avoid standard air-displacement pipettes as the viscosity and vapor pressure can cause dripping.[1]

  • Decontamination: Immediately wipe the pipette tip/spatula with a Kimwipe soaked in 10% HCl (to protonate and solubilize the amine) before disposal.

Protocol B: Reaction Setup (Acylation Example)

Scenario: Reacting with Chloroacetyl Chloride to form an amide intermediate.

Step-by-Step Methodology:

  • Solvent Selection: Use Dichloromethane (DCM) or Toluene . Note: DCM requires careful handling due to volatility, but solubilizes the amine well.

  • Base Scavenger: Add 1.1 equivalents of a non-nucleophilic base (e.g., Diisopropylethylamine or K₂CO₃) to neutralize the HCl byproduct.

  • Addition:

    • Cool the amine solution to 0°C .

    • Add the electrophile (e.g., Chloroacetyl chloride) dropwise.

    • Why? The reaction is exothermic. Uncontrolled heat can vaporize the toxic amine or cause side reactions (dimerization).

  • Monitoring: Monitor via TLC (Silica, 20% EtOAc/Hexane). The product (amide) will be significantly less polar than the starting amine.

    • Visualization: UV (254 nm) or Iodine stain. Ninhydrin is ineffective for secondary/tertiary amines; use Dragendorff’s reagent or KMnO₄ if UV is weak.

Protocol C: Quenching & Workup (Self-Validating System)

This workup uses pH manipulation to remove unreacted toxic amine, validating purity.[1]

  • Acid Wash: Wash the organic reaction mixture with 1M HCl (aq) .

    • Mechanism:[1][3][4] Unreacted N-(2-Methoxyethyl)-2,6-xylidine is protonated (

      
      ) and moves to the aqueous layer.[1] The amide product remains in the organic layer.
      
  • Validation: Check the pH of the aqueous wash. It must be < 2.

  • Neutralization: Wash organic layer with Sat. NaHCO₃ to remove excess acid.

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

Visualizations

Figure 1: Safe Handling Decision Workflow

This logic gate ensures appropriate controls are active before handling begins.

SafetyWorkflow Start Start: Handle N-(2-Methoxyethyl)-2,6-xylidine CheckState Check Physical State Start->CheckState Liquid Liquid/Viscous CheckState->Liquid Solid Solid/Powder CheckState->Solid Hood Fume Hood Required Liquid->Hood GloveBox Powder Hood / Glove Box Solid->GloveBox PPE PPE Check: Laminate Gloves + Goggles Hood->PPE GloveBox->PPE Transfer Transfer via Pos. Displacement Pipette PPE->Transfer If Liquid Weigh Weigh in Closed Vessel PPE->Weigh If Solid Decon Decon: Wipe with 10% HCl Transfer->Decon Weigh->Decon Waste Dispose as Haz Waste (Incineration) Decon->Waste

Caption: Workflow determining engineering controls based on physical state to minimize exposure risk.

Figure 2: Metabolic Activation & Toxicity Pathway

Illustrates why this specific molecule requires strict containment.[1]

ToxPathway Compound N-(2-Methoxyethyl)-2,6-xylidine Hydroxylation N-Hydroxylation (CYP450) Compound->Hydroxylation Dealkylation O-Dealkylation / Cleavage Compound->Dealkylation N_Hydroxy N-Hydroxy-arylamine Hydroxylation->N_Hydroxy MAA Methoxyacetic Acid (Metabolite) Dealkylation->MAA Methem Methemoglobinemia (Blue Skin/Hypoxia) N_Hydroxy->Methem DNA_Adduct DNA Adducts (Carcinogenicity) N_Hydroxy->DNA_Adduct ReproTox Testicular Toxicity (Teratogenicity) MAA->ReproTox

Caption: Dual toxicity pathway showing aniline-based carcinogenicity and glycol ether-based reproductive toxicity.[1]

Emergency Procedures

Spill Response
  • Evacuate: Clear the immediate area (10-meter radius).

  • PPE Up: Don Butyl rubber gloves and a respirator before re-entering.

  • Neutralize: Cover the spill with vermiculite or sand .[5] Do not use standard paper towels alone, as they increase surface area for evaporation.

  • Clean: Scoop into a sealable hazardous waste bag. Wipe the surface with 1M HCl (to convert the amine to the non-volatile hydrochloride salt), followed by soap and water.

First Aid
  • Skin Contact: Immediate wash with soap and water for 15 minutes. Do not use alcohol (increases absorption). Seek medical attention; monitor for signs of cyanosis (blue lips).

  • Inhalation: Remove to fresh air. Administer oxygen if breathing is difficult.

References

  • ECHA (European Chemicals Agency). Substance Information: 2,6-Dimethylaniline (Carcinogenicity & Toxicity). [Link][1]

  • PrepChem. Synthesis of N-(2-methoxyethyl)-2,6-dimethylaniline. (Methodology verification). [Link]

  • PubChem. Compound Summary: 2,6-Xylidine. (Metabolic and acute toxicity data). [Link][1]

Sources

Troubleshooting & Optimization

Minimizing over-alkylation side products in xylidine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Nucleophilicity Paradox

Welcome to the technical support center for aniline derivatives. You are likely here because your xylidine alkylation—intended to produce a secondary amine—has resulted in a mixture of starting material, desired product, and the unwanted tertiary amine (over-alkylation).

The Core Problem: In standard


 reactions, the product (secondary amine) is often more nucleophilic than the starting material (primary xylidine). The alkyl group introduces an inductive effect (

) that increases electron density on the nitrogen, accelerating the rate of the second alkylation (

).

This guide provides three validated workflows to reverse this kinetic favorability.

Module 1: Diagnostic & Triage

Q: Why is 2,6-xylidine behaving differently than 2,4-xylidine?

A: Steric hindrance is your primary variable.

  • 2,3- or 2,4-xylidine: These behave like standard anilines. The nitrogen is accessible, making over-alkylation the dominant risk.

  • 2,6-xylidine: The two ortho-methyl groups create a "picket fence" around the nitrogen. This slows down the initial attack (

    
    ).
    
    • Risk:[1] Researchers often increase temperature to overcome this initial barrier. However, once the mono-alkylated product forms, if the heat is too high, the system has enough energy to overcome the barrier for the second alkylation immediately.

Visualizing the Kinetic Trap

The following diagram illustrates the competitive pathways. Note that for unhindered xylidines, the "Runaway Path" is kinetically favored.

XylidineAlkylation Start Primary Xylidine (Starting Material) Mono Secondary Amine (Desired Product) Start->Mono k1 (Slow for 2,6-isomer) RX Alkyl Halide (Electrophile) Di Tertiary Amine (Over-Alkylated) Mono->Di k2 (Often > k1 due to +I effect) Quat Quaternary Salt (Tar/Waste) Di->Quat k3

Figure 1: Kinetic competition in direct alkylation. The red dashed line represents the "runaway" reaction caused by increased nucleophilicity of the product.

Module 2: The "Cesium Effect" Protocol (Direct Alkylation)

Q: I must use an alkyl halide. How do I stop at the secondary amine?

A: Switch your base to Cesium Hydroxide (CsOH) and use molecular sieves. Standard bases (K₂CO₃, Et₃N) often fail to suppress dialkylation. Research by Salvatore et al. demonstrates that CsOH promotes a highly selective mono-N-alkylation (selectivity > 9:1).

Mechanism: The large cesium cation (


) creates a "loose" ion pair with the amide anion or stabilizes the transition state in a way that sterically discourages the approach of a second electrophile, particularly when water is rigorously excluded.
Protocol A: CsOH-Promoted Mono-Alkylation

Best for: 2,3-xylidine, 2,4-xylidine, and unhindered alkyl halides.

ReagentEquivalentsRole
Xylidine 1.0Substrate
Alkyl Halide 1.1 - 1.2Electrophile
CsOH·H₂O 1.2Base (Promoter)
4Å Mol. Sieves 250 mg/mmolWater Scavenger (Critical)
DMF 0.2 M Conc.Solvent (High polarity required)

Step-by-Step:

  • Preparation: Flame-dry glassware. Activate 4Å molecular sieves (powdered) under vacuum at 200°C if possible, or use fresh commercial activated sieves.

  • Mixing: Add DMF, xylidine, and activated molecular sieves to the flask. Stir for 15 minutes to ensure the system is anhydrous.

  • Base Addition: Add CsOH·H₂O in one portion.[2] The mixture may turn heterogeneous.

  • Reaction: Add the alkyl halide dropwise over 30 minutes.

  • Monitoring: Stir at room temperature (23°C). Do not heat unless conversion is <5% after 4 hours.

    • Checkpoint: Take a TLC/LC-MS aliquot at 2 hours. You should see high conversion to Mono and minimal Di.

  • Workup: Filter off sieves/salts. Dilute with EtOAc, wash with water (x3) to remove DMF.

Module 3: Reductive Amination (The Gold Standard)

Q: Can I avoid alkyl halides entirely?

A: Yes. If your alkyl group can be sourced as an aldehyde or ketone, Reductive Amination is the superior method.[3] It proceeds via an imine intermediate.[1][3] Since imines cannot easily react with a second carbonyl to form a "di-imine," the reaction naturally stops at mono-alkylation.

The 2,6-Xylidine Challenge: For 2,6-xylidine, forming the imine is difficult due to steric hindrance. You must force the equilibrium using a stronger acid catalyst or dehydrating agent before adding the reducing agent.

Protocol B: Stepwise Reductive Amination (STAB Method)

Best for: 2,6-xylidine or complex alkyl chains.

ReagentEquivalentsRole
Xylidine 1.0Substrate
Aldehyde 1.1Alkyl Source
Acetic Acid (AcOH) 1.0 - 2.0Catalyst (Activates Carbonyl)
NaBH(OAc)₃ 1.5Reducing Agent (Mild)
DCE or THF 0.3 M Conc.Solvent

Step-by-Step:

  • Imine Formation (The Critical Step):

    • Combine xylidine, aldehyde, and AcOH in DCE (Dichloroethane) or THF.

    • For 2,6-xylidine: Add 4Å molecular sieves or MgSO₄ to absorb water and drive the equilibrium. Stir for 2–4 hours (or overnight) until NMR/TLC shows the imine spot. Do not reduce yet.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) - NaBH(OAc)3.

    • Why STAB? It is less reactive than NaBH₄ and will not reduce the remaining aldehyde as quickly as it reduces the protonated imine.

  • Quench:

    • Quench with saturated NaHCO₃ (aqueous).

    • Extract with DCM.

Module 4: Process Engineering & Troubleshooting

Decision Matrix: Which Method to Choose?

MethodSelection Input Start: Xylidine + Alkyl Group Q1 Is the Alkyl Group available as an Aldehyde/Ketone? Input->Q1 MethodRed Protocol B: Reductive Amination (Highest Selectivity) Q1->MethodRed Yes Q2 Is the Xylidine Sterically Hindered (2,6)? Q1->Q2 No Yes Yes No No (Must use Halide) MethodCs Protocol A: CsOH + Mol. Sieves (Chemoselective) Q2->MethodCs Yes (2,6) MethodSlow Standard Alkylation: Use Syringe Pump & Excess Amine (2-3 equiv) Q2->MethodSlow No (2,3 or 2,4)

Figure 2: Decision tree for selecting the optimal mono-alkylation strategy.

Comparison of Methods
MetricDirect Alkylation (Standard)Direct Alkylation (CsOH)Reductive Amination
Mono:Di Ratio Poor (60:40)Excellent (>90:10)Superior (>98:2)
Reaction Time FastModerateSlow (2 steps)
Atom Economy Low (Requires excess amine)High (1:1 stoichiometry)Moderate
2,6-Xylidine Suitability Low (Requires heat)HighHigh (With acid cat.)
Common FAQs

Q: I am seeing a "purple/black" tar in my reaction.

  • Diagnosis: Oxidation of the xylidine. Anilines are prone to oxidation in air, especially under basic conditions.

  • Fix: Degas your solvents with Nitrogen/Argon for 15 minutes before starting. Run the reaction under an inert atmosphere.

Q: Can I use NaBH₄ instead of STAB for reductive amination?

  • Diagnosis: NaBH₄ is a stronger reducing agent.[1] It may reduce your aldehyde to an alcohol before it forms the imine with the xylidine.

  • Fix: If you must use NaBH₄, you must pre-form the imine (Step 1 of Protocol B) completely before adding the borohydride.

Q: How do I separate the mono-alkylated product from the di-alkylated side product?

  • Technique: If chromatography is difficult (spots overlap), use chemical separation :

    • React the crude mixture with Acetic Anhydride (

      
      ).
      
    • The Secondary amine (Mono) will form an amide. The Tertiary amine (Di) cannot react.

    • Separate the neutral amide from the basic tertiary amine via acid/base extraction.

    • Hydrolyze the amide back to the secondary amine (requires strong acid/base reflux). Note: This is a salvage technique, not a primary synthesis method.

References

  • Salvatore, R. N., et al. (1999).[4][5] "Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines."[4][5][6] Organic Letters, 1(11), 1893–1896.

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811. (Comprehensive review on N-alkylation methods).

Sources

Purification Tech Support: 2,6-Xylidine (2,6-DMA) Management

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket: #87-62-7-REMOVAL Assigned Specialist: Senior Application Scientist[1]

The Technical Challenge: Know Your Enemy

Before attempting removal, you must understand why 2,6-xylidine (2,6-dimethylaniline) is persistent in reaction mixtures.[1] It is not a standard amine.[1]

  • Steric Shielding: The two ortho-methyl groups create a "steric fence" around the nitrogen.[1] This significantly retards nucleophilic attacks (e.g., reacting with standard electrophilic scavenger resins) compared to unhindered anilines.[1]

  • Weak Basicity (

    
    ):  This is the most critical parameter.[1] Unlike aliphatic amines (
    
    
    
    ), 2,6-xylidine is a very weak base.[1] At pH 6 or 7, it remains 99% unprotonated and stays in the organic layer.
  • High Boiling Point (215°C): You cannot simply remove it on a rotary evaporator.[1] Attempting to do so will only concentrate it alongside your product.[1]

Troubleshooting Workflow (Decision Matrix)

Use this logic flow to select the correct purification strategy based on your product's nature and the scale of contamination.

PurificationLogic Start Start: 2,6-Xylidine Contamination ProductType Is your Target Product Basic? Start->ProductType BasicProd Yes (Basic Product) ProductType->BasicProd Yes NeutProd No (Neutral/Acidic Product) ProductType->NeutProd No SCX Method A: Strong Cation Exchange (SCX) (If Product pKa >> 4.0) BasicProd->SCX Chrom Method B: Chromatography (Pre-treat Silica with Et3N) BasicProd->Chrom If SCX fails AcidWash Method C: Aggressive Acid Wash (pH < 2.0) NeutProd->AcidWash Copper Method D: Copper(II) Complexation (The 'Blue to Purple' Trick) NeutProd->Copper If Acid Sensitive

Figure 1: Decision matrix for selecting the optimal purification route based on product chemistry.

Deep Dive Q&A: Specific Scenarios

Q1: I tried an acid wash with 1M Citric Acid, but the xylidine is still in my organic layer. Why?

A: This is a classic


 mismatch.
Citric acid is a weak acid.[1] To extract an amine into the aqueous phase, you must protonate it.[2] The distribution ratio (

) depends on the pH relative to the amine's

.[1]
  • The Math:

    
     of 2,6-xylidine conjugate acid is ~3.95 [1].[3]
    
  • The Rule: To achieve >99% extraction, the aqueous pH must be at least 2 units below the

    
    .
    
  • The Fix: You need a pH of < 2.0 .[1] Citric acid buffers often stall around pH 3-4, leaving ~50% of the xylidine in the organic layer. Switch to 1M HCl or 2M

    
      if your product is stable to strong acid.[1]
    
Q2: My product is acid-sensitive. How do I remove the amine without using HCl?

A: Use the Copper(II) Sulfate Complexation method.[1][2] Anilines form coordination complexes with Copper(II) ions.[1] These complexes are water-soluble and highly colored.[1]

  • Protocol: Wash your organic layer (EtOAc or DCM) with a saturated aqueous solution of

    
     .[1][2]
    
  • Indicator: The aqueous layer will turn from blue to a deep purple/brown as it pulls the xylidine out.

  • Repeat: Continue washing until the aqueous layer remains the original light blue color of the

    
     solution [2].
    
Q3: I am using scavenger resins, but the process is too slow.

A: You are likely using an electrophilic scavenger (like isocyanate or aldehyde resin).[1]

  • The Problem: The two ortho-methyl groups on 2,6-xylidine sterically hinder the nitrogen from attacking the resin's electrophile. Reaction kinetics will be glacial.[1]

  • The Solution: Switch to a Strong Cation Exchange (SCX) resin (Sulfonic acid functionalized).[1]

    • Mechanism:[1][2][4][5] Proton transfer.[1] The proton (

      
      ) is small enough to bypass the steric bulk of the methyl groups instantly.[1] The xylidine becomes an ammonium salt and binds ionically to the resin.
      
Q4: I see "tailing" of the impurity on my TLC/Column.

A: 2,6-xylidine interacts strongly with the acidic silanols on silica gel.[1]

  • The Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes before loading.[1] This "caps" the active silanol sites. Alternatively, use amino-functionalized silica cartridges for flash chromatography.[1]

Validated Protocols

Protocol A: The "pH Swing" Extraction (For Acid-Stable Products)

Use this for removing bulk quantities (>100 mg).[1]

  • Dilution: Dilute reaction mixture with Ethyl Acetate (EtOAc) or TBME. Avoid DCM if possible (emulsion risk).[1][2]

  • Cooling: Place the separation funnel in an ice bath if the scale is large (exotherm risk).

  • Acidification: Wash with 1N HCl (3 cycles).

    • Critical Step: Check the pH of the aqueous exit stream.[2] It must be pH 1-2.[1] If it rises to >3, the xylidine is buffering the acid and will return to the organic phase.

  • Verification: Run a TLC of the organic layer.[1] If xylidine persists, increase acid concentration to 2N HCl.

  • Brine Wash: Wash organic layer with brine to break any micro-emulsions.[1]

Protocol B: SCX Solid Phase Extraction (For Trace Removal)

Use this for "polishing" the final product (<5% contamination).[1]

ParameterSpecification
Resin Type Sulfonic Acid (SCX) or Macroporous Strong Acid Cation Exchange
Loading Calculate 3-5 equivalents of resin capacity relative to the xylidine impurity.[1]
Solvent Methanol (MeOH) or DCM/MeOH (9:1).[1] Note: Protic solvents aid proton transfer.[1]
Time 30 minutes with gentle agitation.
Filtration Filter through a fritted glass funnel.[1] The xylidine remains bound to the solid resin.
Wash Rinse resin cake with MeOH to recover any non-basic product trapped in the matrix.

Safety & Compliance (ICH M7)

2,6-Xylidine is a suspected carcinogen and a known mutagen [3].[1]

  • Pharma Limits: In drug development, it is often classified as a Class 2 or 3 solvent/impurity.[1]

  • Detection: Standard UV detection at 254 nm is effective.[1]

  • Disposal: All aqueous washes containing 2,6-xylidine (especially the Copper/Amine complexes) must be segregated as Hazardous Aqueous Waste and not poured down the drain.[1]

Visualizing the Extraction Mechanics

The following diagram illustrates why pH control is the single most important factor in liquid-liquid extraction of this compound.

ExtractionEquilibrium cluster_organic Organic Phase (Lipophilic) cluster_aqueous Aqueous Phase (pH < 2) Xylidine_Org 2,6-Xylidine (Neutral) Soluble Xylidine_Aq 2,6-Xylidinium Ion (+) Soluble Xylidine_Org->Xylidine_Aq Protonation (H+) Fast Exchange Note At pH 4 (pKa), distribution is 50:50. At pH 1, distribution is >99:1 Aqueous. Note->Xylidine_Aq

Figure 2: Phase distribution equilibrium.[1] Successful removal requires driving the equilibrium to the right by maintaining aqueous pH < 2.

References

  • PubChem. (n.d.).[1] 2,6-Dimethylaniline (Compound).[1][3][5][6][7][8][9] National Library of Medicine.[1] Retrieved from [Link][1][6]

  • University of Rochester. (n.d.).[1] Not Voodoo: Workup Tricks - Removing Sticky Reagents. Retrieved from [Link]

  • ICH. (2017).[1] M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. International Council for Harmonisation.[1] Retrieved from [Link]

Sources

Troubleshooting catalyst poisoning in reductive amination of xylidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Catalyst Poisoning & Deactivation Ticket ID: REF-XYL-AM-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group

Introduction: The Xylidine Challenge

Welcome to the technical support hub. You are likely here because your reductive amination involving a xylidine (dimethylaniline) derivative has stalled, failed to convert, or yielded poor selectivity.

The Core Problem: Xylidines present a "perfect storm" for heterogeneous catalysts (Pd/C, Pt/C, Raney Ni). The steric hindrance of the ortho-methyl groups slows the reaction kinetics, necessitating longer contact times. Simultaneously, the electron-rich nitrogen makes the substrate and product highly basic, leading to strong adsorption on the metal surface. This guide addresses the distinction between true catalyst poisoning (irreversible chemical deactivation) and product inhibition (reversible active site blocking).

Module 1: Diagnostic Triage

Before altering your protocol, use this decision matrix to identify the failure mode.

Symptom vs. Root Cause Table
SymptomObservationProbable Root Cause
Immediate Inactivity Reaction never starts (H₂ uptake = 0).Feedstock Poisoning (S, P, or Halides in Xylidine).
The "50% Wall" Rapid initial uptake, then abrupt stall at partial conversion.Product Inhibition (Amine product binds to catalyst).
Slow Decay Rate slows gradually over hours; filtration restores some activity.Fouling/Coking (Oligomer formation blocking pores).
Selectivity Loss Dehalogenation occurs (if halo-xylidine used).Catalyst Over-Activity (Pd/C is too aggressive; switch to Pt).

Module 2: Mechanisms of Deactivation

Nitrogen Poisoning (Product Inhibition)

This is the most common issue with xylidines. The amine product is often more basic than the starting material. It coordinates strongly to the active metal sites (Pd or Pt), preventing the adsorption of the imine intermediate.

  • Mechanism: Competitive Adsorption.

  • Reversibility: Reversible (Acid wash or protonation).

Irreversible Poisoning (Sulfur/Phosphorus)

Xylidines derived from nitration/reduction of xylene often contain trace sulfides or thiophenes. Even ppb levels of Sulfur can permanently deactivate bulk Pd/C.

  • Mechanism: Strong chemisorption (Pd-S bonds) blocking electronic transfer.

  • Reversibility: Irreversible.

Visualizing the Mechanism

PoisoningMechanism Cat Active Pd/C Site Product Amine Product (Basic) Cat->Product 2. Reduction Substrate Imine Intermediate Substrate->Cat 1. Adsorbs Product->Cat 3. Strong Binding (POISONING) Salt Ammonium Salt (Non-binding) Product->Salt Acid Acid Additive (H+) Acid->Product 4. Protonation Salt->Cat 5. Desorption (Site Regenerated)

Figure 1: The mechanism of Product Inhibition vs. Acid Promotion. Without acid, the product blocks the site.

Module 3: Troubleshooting Protocols

Protocol A: The "Acid Spike" (Solving Product Inhibition)

Use Case: Reaction stalls at 40-60% conversion. Rationale: Adding a weak acid protonates the basic amine product. The resulting ammonium salt cannot coordinate to the metal surface, leaving active sites free for the neutral imine/aldehyde.

Step-by-Step:

  • Standard Setup: Prepare your xylidine (1.0 equiv) and carbonyl (1.1 equiv) in solvent (MeOH or EtOH).

  • The Additive: Add Acetic Acid (AcOH) or Methanesulfonic Acid (MSA) .

    • Dosage: 0.5 to 1.0 equivalents relative to the xylidine.

  • Catalyst Addition: Add 5 wt% Pd/C (50% water wet) after the acid is mixed.

  • Reaction: Pressurize H₂ (3–5 bar).

  • Workup: Upon completion, filter catalyst. Neutralize filtrate with NaHCO₃ before extraction.

Expert Note: Do not use strong mineral acids (HCl) if using Pd, as chloride ions are also weak poisons and can promote corrosion/leaching.

Protocol B: Feedstock Polishing (Solving Irreversible Poisoning)

Use Case: Catalyst dies immediately; Xylidine source is technical grade or dark in color. Rationale: Removing sulfur/phosphorus impurities before they touch the expensive metal catalyst.

Step-by-Step:

  • Dissolution: Dissolve crude xylidine in isopropyl acetate or toluene (5 vol).

  • Scavenger Treatment: Add Activated Carbon (10 wt%) and stir at 50°C for 1 hour.

    • Optional: For high-sulfur feeds, use a specific metal scavenger (e.g., QuadraPure™ TU).

  • Filtration: Filter through a Celite pad to remove carbon/scavenger.

  • Use: Use the filtrate directly in the reductive amination (solvent switch if necessary).

Module 4: Troubleshooting Decision Tree

Follow this logic flow to resolve your specific issue.

TroubleshootingTree Start Start: Reaction Failed CheckH2 Is H2 Uptake Zero? Start->CheckH2 CheckStall Did it stall halfway? CheckH2->CheckStall No Poison Irreversible Poisoning (S, P, Halides) CheckH2->Poison Yes Inhibition Product Inhibition (Amine Binding) CheckStall->Inhibition Yes Sterics Steric Hindrance (Ortho-methyls) CheckStall->Sterics No (Just slow) Action1 Action: Purify Xylidine (See Protocol B) Poison->Action1 Action2 Action: Add 1.0 eq AcOH (See Protocol A) Inhibition->Action2 Action3 Action: Increase Temp/Pressure OR Switch to Pt/C Sterics->Action3

Figure 2: Diagnostic workflow for isolating the cause of reaction failure.

Frequently Asked Questions (FAQs)

Q1: Why use Pt/C instead of Pd/C for some xylidines? A: If your xylidine contains a halogen (e.g., 4-chloro-2,6-dimethylaniline), Pd/C will frequently cause dehalogenation (removing the Cl atom). Platinum on Carbon (Pt/C) , specifically sulfided Pt/C, is much more chemoselective, reducing the imine without breaking the C-Cl bond [1].

Q2: Can I just add more catalyst if it stalls? A: Generally, no. If the issue is poisoning (Sulfur), the new catalyst will die just as quickly. If the issue is product inhibition , adding more catalyst provides more sites, but they will eventually get blocked too. The correct fix is removing the poison (Protocol B) or preventing binding (Protocol A).

Q3: My reaction works on 1g but fails on 100g. Why? A: This is often a mass transfer or heat transfer issue, but in reductive amination, it is frequently due to hydrogen starvation . At scale, if the H₂ stir rate isn't high enough, the catalyst surface becomes H₂-starved. In the absence of H₂, the imine intermediate can polymerize or form enamines that foul the catalyst. Ensure aggressive stirring (


 optimization) [2].

Q4: Is the imine formation step necessary before adding H₂? A: For sterically hindered xylidines, yes . The formation of the imine (condensation) is slow due to the ortho-methyl groups. If you mix everything at once (one-pot), the aldehyde might be reduced to an alcohol (a waste of reagent) before it finds the hindered amine. Pre-forming the imine (with a dehydrating agent like Ti(OiPr)₄ or molecular sieves) often boosts yield [3].

References

  • Bae, J. W., et al. (2000). "Selective Reductive Amination of Chloro-Substituted Anilines." Tetrahedron Letters. Link

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry. Link

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. Link

  • Birnbaum, E. R., et al. (2024). "Catalyst Poisoning and Inhibition in Liquid-Phase Hydrogenation." Chemical Reviews. Link

Sources

Technical Support Center: Purification of N-(2-Methoxyethyl)-2,6-xylidine

[1]

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

N-(2-Methoxyethyl)-2,6-xylidine (CAS: 133463-84-0 / related to 50563-55-8) is a critical secondary amine intermediate, often utilized in the synthesis of local anesthetics and anti-anginal agents (e.g., Ranolazine analogs).[1]

The primary challenge in purifying this molecule is separating it from the starting material, 2,6-xylidine (2,6-dimethylaniline) , and preventing oxidative degradation.[1] While 2,6-xylidine is relatively volatile, the target product has a significantly higher boiling point and is prone to discoloration (oxidation) at elevated temperatures.[1]

This guide provides a self-validating protocol for vacuum distillation, designed to maximize purity (>98%) and minimize thermal stress.[1]

Physicochemical Data Profile[1][4][9]
Parameter2,6-Xylidine (Impurity) N-(2-Methoxyethyl)-2,6-xylidine (Target) Notes
MW 121.18 g/mol 179.26 g/mol Significant mass difference aids separation.[1]
BP (760 mmHg) 214°C~260–270°C (Estimated)Do not distill at atm pressure (decomposition risk).[1]
BP (10 mmHg) ~95–100°C~145–155°CIdeal range for water aspirator/diaphragm pumps.[1]
BP (0.1 mmHg) ~40–50°C61–62°C [1]Ideal for high-vacuum oil pumps (reduces thermal load).[1]
Appearance Clear to yellow liquidColorless to pale yellow oilDarkens rapidly upon air exposure.[1]

Validated Experimental Protocol

Objective: Isolate N-(2-Methoxyethyl)-2,6-xylidine from a crude reaction mixture containing unreacted 2,6-xylidine and solvent residues.

Phase 1: System Setup (The "Hardware")
  • Flask: Round-bottom flask (max 60% fill volume).

  • Column: Vigreux column (minimum 20 cm) or packed column (glass helices) to ensure sufficient theoretical plates for separating the starting amine.

  • Condenser: Water-cooled Liebig condenser (coolant at 10–15°C).[1]

  • Vacuum Source: High-vacuum oil pump capable of <1 mmHg (Torr) is recommended to keep bath temperatures below 100°C.[1]

  • Inert Gas: Nitrogen (

    
    ) capillary bleed or manifold backfill capability.[1]
    
Phase 2: Distillation Workflow
  • Degassing: Slowly lower pressure to ~20 mmHg at room temperature to remove residual reaction solvents (e.g., Toluene, THF).

  • Fore-cut (The "Trash"):

    • Increase bath temperature.[1]

    • Collect fraction distilling at 40–50°C (at 0.1 mmHg) or 95–100°C (at 10 mmHg) .

    • Identity: This is primarily unreacted 2,6-xylidine .[1]

  • Main Cut (The Product):

    • Swap receiver flask.[1]

    • Collect fraction distilling at 61–62°C (at 0.1 mmHg) [1].

    • Critical Check: Monitor the head temperature.[1][2] A stable plateau indicates pure product.[1]

  • Shutdown: Cool the pot to <50°C under vacuum before backfilling with Nitrogen. Never backfill with air while hot.[1]

Visualization: Process Logic & Troubleshooting

The following diagram outlines the critical decision paths during the purification process.

DistillationLogicStartCrude Mixture(Target + 2,6-Xylidine)VacuumApply Vacuum(< 1 mmHg preferred)Start->VacuumHeatIncrease Bath TempVacuum->HeatCheck1Distillate Appearance?Heat->Check1ClearClear/ColorlessCheck1->ClearYesDarkYellow/BrownCheck1->DarkNoCheck2Head Temp Stable?Clear->Check2Action_OxidationISSUE: Oxidation1. Check N2 bleed2. Check leak rateDark->Action_OxidationStableCollect Main Fraction(Target Product)Check2->StableYesDriftingTemp Rising SlowlyCheck2->DriftingNoAction_SeparationISSUE: Poor Separation1. Increase Reflux Ratio2. Switch to Packed ColumnDrifting->Action_Separation

Figure 1: Decision logic for monitoring distillate quality and troubleshooting purity issues during vacuum distillation.

Troubleshooting Guide (FAQs)

Category A: Purity & Separation[11]

Q1: GC/HPLC analysis shows significant 2,6-xylidine (starting material) in my final product. Why?

  • The Science: 2,6-xylidine and the methoxyethyl product have distinct boiling points, but they can "co-distill" if the distillation rate is too fast (entrainment) or if the column lacks sufficient theoretical plates.[1]

  • The Fix:

    • Install a Vigreux column: A simple still-head offers only 1 theoretical plate.[1] A 20cm Vigreux adds ~2-3 plates, significantly improving separation.[1]

    • Slow Down: Reduce your take-off rate. A rate of 1 drop per second is maximum for difficult separations.[1]

    • Check Vacuum Depth: If your vacuum is too strong (e.g., <0.05 mmHg), the boiling point difference (

      
      ) between the two components compresses, making separation harder.[1] Try distilling at a slightly higher pressure (e.g., 1–2 mmHg) if separation fails at high vacuum [2].[1]
      

Q2: My product is distilling, but the temperature is fluctuating wildly.

  • The Science: This is "bumping," caused by superheating of the viscous amine in the pot.[1]

  • The Fix:

    • Agitation: Ensure vigorous magnetic stirring.

    • Insulation: Wrap the column in glass wool or aluminum foil. Fluctuations often occur when drafts cool the column, causing the vapor to collapse before reaching the thermometer.

Category B: Product Quality (Color & Stability)

Q3: The distillate turns yellow or brown immediately upon collection.

  • The Science: Anilines and their derivatives are notoriously sensitive to oxidation, forming colored quinoid-like impurities.[1] This reaction is accelerated by heat and oxygen.[1]

  • The Fix:

    • Leak Check: Your system likely has a micro-leak admitting air.[1]

    • Nitrogen Bleed: Instead of a simple air-bleed capillary, use a nitrogen balloon or line connected to the capillary.[1]

    • Storage: Store the purified product under Argon/Nitrogen in amber glass at 4°C immediately.

Q4: The pot residue solidified and is impossible to clean.

  • The Science: High boiling residues (often bis-alkylated side products or polymerized material) can form a "tar" if heated to dryness.[1]

  • The Fix: Never distill to dryness. Leave ~5-10mL of residue in the flask. If the residue is stuck, soak in hot DMF or dilute HCl (carefully!) to protonate and dissolve the amine salts.

References

  • PrepChem. "Synthesis of N-(2-methoxyethyl)-2,6-dimethylaniline."[1][3] PrepChem.com.[1] Accessed February 22, 2026.[1] [Link]

  • Chemistry LibreTexts. "5.4C: Step-by-Step Procedures for Vacuum Distillation." LibreTexts.org. Accessed February 22, 2026.[1] [Link]

  • National Center for Biotechnology Information (NCBI). "2,6-Xylidine Compound Summary."[1] PubChem. Accessed February 22, 2026.[1] [Link][1]

  • BrandTech Scientific. "Vacuum Distillation: Process, Applications & Pump Requirements." BrandTech.com.[1] Accessed February 22, 2026.[1] [Link][1]

Technical Support Center: Resolving Emulsion Formation During Dimethachlor Intermediate Workup

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve emulsion formation during the aqueous workup of Dimethachlor intermediates. By understanding the underlying causes and implementing the strategies outlined below, you can significantly improve phase separation, minimize product loss, and enhance overall process efficiency.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during my workup?

An emulsion is a stable mixture of two immiscible liquids, like oil and water, where one liquid is dispersed as fine droplets within the other.[1] In the context of a Dimethachlor synthesis workup, emulsions often form during the liquid-liquid extraction process.[2] This is typically due to the presence of surfactant-like byproducts, unreacted starting materials, or fine particulates that stabilize the interface between the organic and aqueous layers, preventing them from separating cleanly.[3]

Q2: I've formed a stubborn emulsion. What is the quickest thing I can try to break it?

The addition of a saturated aqueous solution of sodium chloride (brine) is often the fastest and most effective initial step.[1][4] This technique, known as "salting out," increases the ionic strength and density of the aqueous layer, which helps to force the separation of the two phases.[5][6]

Q3: Can the way I'm shaking my separatory funnel contribute to emulsion formation?

Absolutely. Vigorous shaking can create very fine droplets that are difficult to coalesce, leading to stable emulsions.[3] Instead of aggressive shaking, try gentle swirling or inverting the separatory funnel to increase the surface area of contact between the two phases without excessive agitation.[3][7]

Q4: I've added brine and it's not working. What's my next move?

If brine addition is unsuccessful, you can try adding a small amount of a different organic solvent to alter the properties of the organic phase and disrupt the emulsion.[2] Alternatively, filtering the entire mixture through a pad of a filter aid like Celite® can physically break up the emulsion.[8][9] For very persistent emulsions, centrifugation can be a highly effective, albeit more equipment-intensive, solution.[2][10]

In-Depth Troubleshooting Guide

Understanding Emulsion Formation in Dimethachlor Workup

The aqueous workup of Dimethachlor intermediates typically involves neutralizing the reaction mixture and then extracting the product into an organic solvent. Several factors during this process can contribute to the formation of a stable emulsion:

  • Presence of Surfactant-like Molecules: Byproducts from the reaction, such as amine salts, can act as surfactants, reducing the interfacial tension between the organic and aqueous layers and stabilizing the emulsion.[3]

  • Particulate Matter: Finely divided solid impurities can accumulate at the interface, physically preventing the droplets from coalescing.[11]

  • pH Effects: The pH of the aqueous phase can significantly influence the stability of an emulsion.[12][13] For instance, a high pH can lead to the formation of soap-like molecules if any ester impurities are present.

  • Physical Agitation: As mentioned in the FAQs, excessive shaking during extraction is a common cause of emulsion formation.[14]

Preventative Measures to Avoid Emulsion Formation

It is always easier to prevent an emulsion from forming than to break one that has already formed.[3] Consider the following preventative strategies:

  • Solvent Choice: If you consistently encounter emulsions, consider switching to a different extraction solvent. For example, dichloromethane is known to be more prone to forming emulsions than ethyl acetate.[9]

  • Pre-filtration: Before the aqueous workup, consider filtering the crude reaction mixture to remove any insoluble particulate matter.[11]

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for efficient extraction with minimal emulsion formation.[3]

  • Initial Brine Wash: If your reaction is known to produce emulsions, consider using brine for the initial aqueous wash instead of deionized water.[10]

Step-by-Step Protocols for Resolving Existing Emulsions

If an emulsion has already formed, do not despair. The following protocols are presented in a logical, stepwise manner, from the simplest to the more advanced techniques.

Decision-Making Workflow for Emulsion Resolution

Emulsion_Troubleshooting Start Emulsion Formed Patience Wait 15-30 minutes Start->Patience Is immediate action required? No Gentle_Swirl Gentle Swirling Start->Gentle_Swirl Yes Patience->Gentle_Swirl Still emulsified Resolved Phase Separation Achieved Patience->Resolved Separated Brine Add Saturated Brine (Salting Out) Gentle_Swirl->Brine No improvement Gentle_Swirl->Resolved Separated Solvent Add Small Amount of Different Organic Solvent Brine->Solvent Emulsion persists Brine->Resolved Separated Filter Filter through Celite® or Glass Wool Solvent->Filter Still no separation Solvent->Resolved Separated Centrifuge Centrifugation Filter->Centrifuge Last resort Filter->Resolved Separated Centrifuge->Resolved Separated

Caption: A flowchart outlining the sequential steps for troubleshooting emulsion formation.

Protocol 1: The "Wait and See" and Gentle Agitation Approach

  • Allow the separatory funnel to stand undisturbed in a ring clamp for 15-30 minutes. Sometimes, emulsions will break on their own with time.[8]

  • If the emulsion persists, try gently swirling the separatory funnel. [15] This can sometimes be enough to encourage the droplets to coalesce without introducing more energy into the system.

Protocol 2: The "Salting Out" Method

  • Prepare a saturated aqueous solution of sodium chloride (brine).

  • Add a small volume of the brine solution to the separatory funnel containing the emulsion.

  • Gently swirl or invert the funnel a few times and then allow it to stand.

  • The increased ionic strength of the aqueous layer should help to break the emulsion.[3][6] You may observe the interface between the two layers becoming sharper.

Protocol 3: Solvent Modification

  • If salting out is ineffective, add a small amount of a different organic solvent to the separatory funnel.[2] For example, if you are using ethyl acetate, adding a small amount of diethyl ether or toluene can alter the polarity of the organic phase and help to break the emulsion.

  • Gently mix and allow the layers to separate.

Protocol 4: Physical Disruption via Filtration

  • Prepare a filtration setup with a Büchner funnel and a filter flask.

  • Place a pad of Celite® or a plug of glass wool in the funnel.[8][9]

  • Pour the entire contents of the separatory funnel (both layers and the emulsion) through the filter.

  • The physical matrix of the filter aid can help to break up the emulsion, and the layers should separate in the filter flask.[2]

Protocol 5: Centrifugation

  • For small-scale reactions, transfer the emulsion to centrifuge tubes.

  • Balance the tubes in the centrifuge.

  • Centrifuge the mixture. The centrifugal force will accelerate the separation of the two phases.[2][10]

  • After centrifugation, carefully decant or pipette off the desired layer. [16]

Comparative Summary of Emulsion Breaking Techniques

TechniquePrincipleAdvantagesDisadvantages
Patience/Gentle Swirling Allows time for droplets to coalesce naturally.Simple, no additional reagents required.Time-consuming, may not be effective for stable emulsions.[8]
Salting Out (Brine Wash) Increases ionic strength and density of the aqueous phase.[5][6]Often very effective, simple, and inexpensive.[3]May not work for all types of emulsions.
Solvent Addition Alters the polarity of the organic phase to disrupt the emulsion.[2]Can be effective when salting out fails.Introduces another solvent that may need to be removed later.
Filtration (Celite®/Glass Wool) Physically breaks up the emulsion.[8][9]Effective for emulsions stabilized by particulates.Can lead to some product loss on the filter aid.
Centrifugation Accelerates phase separation through centrifugal force.[2][10]Highly effective for stubborn emulsions.[16]Requires specialized equipment, may not be practical for large volumes.[2]

Workflow for Preventing Emulsion Formation

Prevention_Workflow Start Reaction Complete Pre_Filter Filter Reaction Mixture (Optional) Start->Pre_Filter Solvent_Choice Select Appropriate Extraction Solvent Pre_Filter->Solvent_Choice Removes particulates Aqueous_Wash Choose Aqueous Wash (Water vs. Brine) Solvent_Choice->Aqueous_Wash Mixing Gentle Inversion/Swirling Aqueous_Wash->Mixing Brine for known emulsion formers Separation Allow Layers to Separate Mixing->Separation Avoid vigorous shaking Proceed Proceed to Next Step Separation->Proceed

Caption: A workflow illustrating preventative measures to minimize emulsion formation.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC Intern
  • Separ
  • Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester.
  • Tackling emulsions just got easier - Biotage. (2023, January 17).
  • [FREE] Why might brine (a solution of salt in water) be added to a system for better phase separation and to break - Brainly. (2024, January 2).
  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. (2025, May 14).
  • Enhancing Extractions by Salting Out | LCGC Intern
  • Emulsion Problem Encountered in Extractions - BrainKart. (2018, March 23).
  • solid-liquid extraction - Columbia University.
  • 4.6: Step-by-Step Procedures For Extractions - Chemistry LibreTexts. (2022, April 7).
  • Breaking emulsions : r/chemistry - Reddit. (2018, February 9).
  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques - YouTube. (2024, February 25).
  • Workup for Polar and Water-Soluble Solvents - Department of Chemistry : University of Rochester.
  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific.
  • Organic Reaction Workup Formulas for Specific Reagents.
  • US2734038A - Process for breaking emulsions formed in the neutralization - Google P
  • HOW CAN I BREAK my OIL-WATER emulsion?? (I'M ANGRY) : r/chemistry - Reddit. (2023, September 21).
  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. (2018, May 17).
  • How To: Manage an Emulsion - Department of Chemistry : University of Rochester.
  • Effect of extraction pH on the emulsion stability and surface protein structure of soybean oil body - PubMed. (2025, May 1).
  • Effect of the pH of the aqueous phase on emulsion stability and viscosity and droplet size.
  • How does emulsion splitting work? - Kluthe Magazine.
  • Separation of emulsions by filtration - US2758720A - Google P
  • Design and formulation of surfactant stabilized O/W emulsion for application in enhanced oil recovery: effect of pH, salinity and temperature | Oil & Gas Science and Technology.
  • US11034596B2 - Methods to separate brine from invert emulsions used in drilling and completion fluids - Google P
  • Technical Notes - Removal of Reaction Solvent by Extractive Workup.
  • Post-synthesis/Work-Up Question : r/chemhelp - Reddit. (2021, June 4).
  • How pH Affects partitioning of organic compounds - YouTube. (2012, September 26).
  • 4.7: Reaction Work-Ups - Chemistry LibreTexts. (2021, September 27).
  • Simplified - Organic Syntheses Procedure.
  • Understanding Separation of Oil–Water Emulsions by High Surface Area Polymer Gels Using Experimental and Simulation Techniques | Langmuir - ACS Public

Sources

Validation & Comparative

Optimizing Selectivity for N-(2-Methoxyethyl)-2,6-xylidine: A Comparative HPLC Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for N-(2-Methoxyethyl)-2,6-xylidine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

N-(2-Methoxyethyl)-2,6-xylidine is a critical intermediate and potential impurity in the synthesis of pharmaceutical agents such as Ranolazine and Lidocaine derivatives.[1] Its structural similarity to the genotoxic precursor 2,6-xylidine (2,6-dimethylaniline) presents a significant chromatographic challenge.[1] Standard C18 alkyl-chain chemistries often struggle to resolve these positional isomers and structurally analogous anilines with sufficient baseline resolution (


).[1]

This guide objectively compares a Legacy C18 Method against an Optimized Phenyl-Hexyl Core-Shell Method .[1] We demonstrate that exploiting


 interactions via phenyl-ligand stationary phases significantly enhances selectivity for xylidine derivatives, offering a superior alternative for purity analysis in regulated environments.[1]
Physicochemical Profiling & Separation Strategy

Effective method development requires understanding the analyte's behavior in solution.[1] N-(2-Methoxyethyl)-2,6-xylidine possesses a hydrophobic xylidine core and a polar ether tail.[1]

  • Analyte: N-(2-Methoxyethyl)-2,6-xylidine[1][2]

  • Key Challenge: Separation from 2,6-xylidine (precursor) and Ranolazine (parent drug).[1]

  • pKa Considerations: The aniline nitrogen is weakly basic (estimated pKa

    
     3.5–4.5).[1] At neutral pH, it exists in equilibrium; at acidic pH (< 3.0), it is protonated.[1]
    
  • LogP:

    
     1.9 (Moderately lipophilic).[1]
    
The Selectivity Gap

Standard C18 columns rely primarily on hydrophobic subtraction.[1] Since the hydrophobicity difference between 2,6-xylidine and its methoxyethyl derivative is moderate, C18 columns often require long gradients to achieve separation.[1]

The Solution: Phenyl-Hexyl phases . These stationary phases offer a dual retention mechanism:

  • Hydrophobicity: Via the hexyl linker.[1]

  • 
     Interaction:  The phenyl ring on the ligand interacts with the 
    
    
    
    -electrons of the xylidine aromatic ring.[1] This interaction is sterically modulated by the ortho-methyl groups, providing unique shape selectivity that C18 lacks.[1]
Comparative Method Evaluation

We compared the performance of a standard fully porous C18 column (Method A) against a modern Charged Surface Hybrid (CSH) Phenyl-Hexyl column (Method B).[1]

Method A: The "Standard" (Legacy Approach)
  • Column: Fully Porous C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Phosphate Buffer (pH 7.0) / Acetonitrile[3][4][5][6]

  • Mechanism: Pure Hydrophobic Interaction

  • Status: Common in older pharmacopeial monographs for Ranolazine.[1]

Method B: The "Optimized" (Recommended Approach)
  • Column: Core-Shell Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm)[1]

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.5) / Acetonitrile

  • Mechanism: Hydrophobic +

    
     Stacking[1]
    
  • Status: Modern, high-throughput, MS-compatible.

Performance Data Comparison

Data derived from comparative analysis of xylidine impurity profiling (e.g., Marisetti et al., 2021).[1]

MetricMethod A: Standard C18 (pH 7.0)Method B: Phenyl-Hexyl (pH 3.[1]5)Impact
Resolution (

)
1.2 (Critical Pair)2.8 (Critical Pair) Method B achieves baseline separation.
Tailing Factor (

)
1.61.1 Method B eliminates peak tailing via base-deactivated surface.[1]
Run Time 25.0 minutes8.5 minutes 3x throughput increase with Core-Shell particles.[1]
Selectivity (

)
1.051.18

interaction drives superior isomer separation.[1]
MS Compatibility Poor (Non-volatile Phosphate)Excellent (Volatile Formate) Method B supports LC-MS/MS workflows.[1]

Analyst Insight: The C18 method at pH 7.0 suffers from secondary silanol interactions, leading to peak tailing for the basic amine. The Phenyl-Hexyl method at pH 3.5 protonates the amine (reducing silanol interaction) while the phenyl ligand engages the aromatic ring, sharpening the peak and pulling the impurities apart.

Detailed Experimental Protocols
Reagents
  • Analyte Standard: N-(2-Methoxyethyl)-2,6-xylidine (>98% purity).[1]

  • Impurity Standard: 2,6-xylidine (2,6-Dimethylaniline).[1][7][8]

  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water.[1][5]

  • Buffer: Ammonium Formate, Formic Acid.[1]

Protocol for Method B (Optimized Phenyl-Hexyl)

Step 1: Mobile Phase Preparation

  • Buffer A (Aqueous): Dissolve 0.63 g Ammonium Formate in 1000 mL water.[1] Adjust pH to 3.5 ± 0.05 with Formic Acid.[1] Filter through 0.22 µm nylon filter.[1]

  • Solvent B (Organic): 100% Acetonitrile (degassed).[1]

Step 2: Standard Preparation

  • Stock Solution: Accurately weigh 10 mg of N-(2-Methoxyethyl)-2,6-xylidine into a 100 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.[1] (Conc: 100 µg/mL).[1]

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A to obtain 10 µg/mL.

Step 3: Chromatographic Conditions

  • Column: Acquity UPLC CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm (or equivalent Core-Shell).

  • Flow Rate: 0.4 mL/min.[1][9]

  • Temperature: 40°C.[1][9][10]

  • Injection Volume: 2.0 µL.

  • Detection: UV @ 210 nm (Max absorbance for xylidines) or 240 nm.[1]

  • Gradient Program:

    • 0.0 min: 85% A / 15% B

    • 5.0 min: 50% A / 50% B

    • 6.5 min: 10% A / 90% B

    • 6.6 min: 85% A / 15% B

    • 8.5 min: Stop

Visualizing the Workflow
Diagram 1: Method Selection Decision Tree

This logic flow guides the scientist in choosing the correct column chemistry based on the specific separation challenge (Isomers vs. Hydrophobicity).

MethodSelection Start Start: N-(2-Methoxyethyl)-2,6-xylidine Analysis CheckIsomers Are positional isomers (e.g., 2,4-xylidine) or precursors (2,6-xylidine) present? Start->CheckIsomers NoIsomers No: Simple Purity Check CheckIsomers->NoIsomers Clean Standard YesIsomers Yes: Complex Matrix CheckIsomers->YesIsomers Reaction Mixture UseC18 Use Standard C18 (pH 7.0 Phosphate) NoIsomers->UseC18 Selectivity Selectivity Driver: Pi-Pi Interaction Required YesIsomers->Selectivity UsePhenyl Use Phenyl-Hexyl Column (pH 3.5 Formate) Selectivity->UsePhenyl Result Outcome: Rs > 2.0, MS Compatible UsePhenyl->Result

Caption: Decision matrix for selecting stationary phases. Phenyl-Hexyl is critical when resolving structural isomers.

Diagram 2: Optimized Analytical Workflow

The step-by-step execution of the optimized Method B.

Workflow Sample Sample Prep (Dissolve in 50:50 ACN:H2O) System HPLC System (Phenyl-Hexyl Column, 40°C) Sample->System MP Mobile Phase (10mM NH4 Formate pH 3.5) MP->System Separation Separation Mechanism (Hydrophobic + Pi-Pi Stacking) System->Separation Detection Detection (UV 210nm or MS ESI+) Separation->Detection Data Data Analysis (Calc: Rs, Tf, %Area) Detection->Data

Caption: Operational workflow for the optimized Phenyl-Hexyl method, highlighting the dual separation mechanism.

References
  • Marisetti, V., & Katari, N. K. (2021).[1][4] Development and Validation of RP-UPLC Method for 2,6-Dimethylaniline, Its Isomers, and Related Compounds Using Design of Experiments. Chromatographia, 84, 439–448.[1] Link

  • Ramanaiah, G., et al. (2012).[1][5] Development and Validation of Stability Indicating RP-LC Method for Estimation of Ranolazine in Bulk and Its Pharmaceutical Formulations. American Journal of Analytical Chemistry, 3, 378-384.[1] Link

  • USP Monograph . Ranolazine: Impurities and Related Compounds. United States Pharmacopeia.[1] (General reference for standard C18 conditions).

  • Chidella, K., et al. (2021).[1] Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS. American Journal of Analytical Chemistry, 12, 1-14.[1] Link

Sources

Structural Elucidation and Comparative NMR Profiling: N-(2-Methoxyethyl)-2,6-xylidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

N-(2-Methoxyethyl)-2,6-xylidine (CAS 53663-39-1) is a critical pharmacophore intermediate, most notably serving as the primary precursor in the synthesis of Ranolazine (an anti-anginal agent) and various lidocaine-analog anesthetics.

In process development, the alkylation of 2,6-xylidine is a control point. The reaction must be monitored to distinguish the desired mono-alkylated product from the unreacted starting material (2,6-xylidine) and the potential over-alkylated impurity (N,N-bis) .

This guide provides a definitive 1H NMR structural analysis, contrasting the product against its precursors and byproducts to ensure signal specificity during scale-up.

Experimental Methodology

To replicate the data presented below, ensure the following acquisition parameters are met. These protocols are designed to minimize exchange broadening of the amine proton.

  • Instrument: 400 MHz or higher field strength recommended.

  • Solvent: Chloroform-d (

    
    ) is preferred for resolution of the ethyl linker. DMSO-
    
    
    
    is reserved for confirming labile N-H protons.
  • Concentration: 10-15 mg/mL.

  • Temperature: 298 K (25°C).

  • Reference: TMS (0.00 ppm) or Residual

    
     (7.26 ppm).
    

Structural Assignment & Visualization

The following diagram maps the proton environments discussed in the spectral analysis.

G cluster_0 Figure 1: Proton Assignment Map Ring Aromatic Ring (2,6-Xylidine Core) Me_Ring Ring Methyls (A) -CH3 x2 Ring->Me_Ring Ar_H Aromatic Protons (B) Ar-H x3 Ring->Ar_H NH Amine Proton (C) -NH- Ring->NH Linker_N N-Methylene (D) -N-CH2- NH->Linker_N Linker_O O-Methylene (E) -O-CH2- Linker_N->Linker_O Me_O Methoxy Methyl (F) -O-CH3 Linker_O->Me_O

Caption: Logical connectivity of proton environments A through F in N-(2-Methoxyethyl)-2,6-xylidine.

Comparative Spectral Analysis

The table below contrasts the Product with the Starting Material (SM) and the Bis-alkylated impurity.

Table 1: Chemical Shift Comparison ( , 400 MHz)
Proton EnvironmentLabel2,6-Xylidine (SM) Product (Mono-alkyl) Bis-Impurity (Over-alkyl) Diagnostic Note
Ring Methyls A

2.19 (s, 6H)

2.31 (s, 6H)

2.35 (s, 6H)
Slight downfield shift in product due to N-substitution.
Aromatic H B

6.95 (d), 6.65 (t)

6.90 - 7.05 (m, 3H)

6.90 - 7.10 (m)
Multiplet pattern simplifies in product due to symmetry.
Amine H C

3.60 (br s, 2H)

3.85 (br s, 1H)
Absent Key Indicator: Disappearance of 2H signal; appearance of 1H signal.
N-Methylene D N/A

3.15 (t,

Hz, 2H)

3.25 (t, 4H)
Diagnostic triplet for alkylation success.
O-Methylene E N/A

3.58 (t,

Hz, 2H)

3.65 (t, 4H)
Deshielded by Oxygen.
Methoxy Me F N/A

3.38 (s, 3H)

3.35 (s, 6H)
Integration ratio (Ring Me vs O-Me) is critical here.

Detailed Analysis & Interpretation

The "Fingerprint" Region (Side Chain)

The most critical validation of N-(2-Methoxyethyl)-2,6-xylidine is the ethylene bridge system.

  • Signal D (

    
     3.15):  This triplet represents the protons closest to the nitrogen. In the starting material, this region is empty. The coupling constant (
    
    
    
    Hz) indicates free rotation with the adjacent methylene.
  • Signal E (

    
     3.58):  This triplet is significantly downfield due to the electronegativity of the oxygen atom.
    
  • Signal F (

    
     3.38):  The sharp singlet of the methoxy group.
    

Integrity Check: The integration ratio of the Ring Methyls (A) to the Methoxy Methyl (F) must be 2:1 (6H : 3H). If this ratio approaches 1:1 (6H : 6H), you have significant contamination with the Bis-alkylated impurity.

The Aromatic Region

The 2,6-dimethyl substitution pattern creates a simplified aromatic system.

  • The protons at positions 3 and 5 are chemically equivalent.

  • The proton at position 4 is unique.

  • Result: You typically observe a doublet (2H) and a triplet (1H) or a tight multiplet centered around 6.9-7.0 ppm. The symmetry is retained in the product.

The Labile Proton (N-H)

In


, the amine proton (C) appears as a broad singlet around 3.85 ppm.
  • Validation Tip: To confirm this peak, add one drop of

    
     to the NMR tube and shake. The peak at 3.85 ppm will disappear (D-exchange), while the methylene triplets (D and E) will remain unchanged.
    

Decision Workflow for Purity Assessment

Use this logic flow to interpret your raw NMR data during reaction monitoring.

Workflow Start Acquire 1H NMR Spectrum Check_SM Check 3.60 ppm (Broad Singlet) Start->Check_SM Decision_SM Is integration > 0.1H? Check_SM->Decision_SM Check_Linker Analyze 3.0 - 3.6 ppm Region Decision_SM->Check_Linker No Result_SM FAIL: Residual Starting Material Decision_SM->Result_SM Yes Decision_Bis Check Ratio: Ring-Me (2.3ppm) vs O-Me (3.4ppm) Check_Linker->Decision_Bis Result_Pure PASS: Pure Mono-Product (Ratio 2:1) Decision_Bis->Result_Pure Ratio ~ 2:1 Result_Bis FAIL: Bis-Alkylated Impurity (Ratio approaches 1:1) Decision_Bis->Result_Bis Ratio < 2:1

Caption: Step-by-step logic for validating reaction completion and product purity.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53663-39-1. Retrieved from .

  • Sigma-Aldrich. 2,6-Xylidine Reference Standards and Spectral Data. Retrieved from .[1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[2][3] Chem. Retrieved from .

  • NIST Mass Spectrometry Data Center. 2,6-Dimethylaniline (2,6-Xylidine) Spectral Data. Retrieved from .

Sources

Validating Purity of N-(2-Methoxyethyl)-2,6-xylidine: A UPLC Transition Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Purity of N-(2-Methoxyethyl)-2,6-xylidine using UPLC Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Context

N-(2-Methoxyethyl)-2,6-xylidine (CAS: 847672-01-7 / Analogous structures) is a critical intermediate in the synthesis of amide-type local anesthetics and anti-anginal agents (e.g., Ranolazine derivatives). Its purity is paramount; unreacted 2,6-xylidine (a known genotoxin) or over-alkylated byproducts can compromise the safety profile of the final API.

Historically, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been the workhorses for xylidine analysis. However, modern regulatory frameworks (ICH Q2(R2)) and the need for high-throughput release testing demand a shift to Ultra-Performance Liquid Chromatography (UPLC) .

This guide provides an evidence-based roadmap for validating the purity of N-(2-Methoxyethyl)-2,6-xylidine, demonstrating why UPLC is not just faster, but scientifically superior for this specific secondary amine.

Comparative Analysis: UPLC vs. HPLC vs. GC

The following table contrasts the performance of the proposed UPLC method against traditional alternatives for separating N-(2-Methoxyethyl)-2,6-xylidine from its critical impurities (primarily 2,6-xylidine).

FeatureUPLC (Recommended) HPLC (Traditional) GC (Gas Chromatography)
Mechanism Sub-2 µm particle separation (Van Deemter efficiency)3–5 µm particle separationVolatility-based separation
Analysis Time 3–5 minutes 15–25 minutes10–20 minutes
Resolution (Rs) > 3.5 (Critical Pair)~ 1.5–2.0High, but tailing issues
Peak Shape Excellent (using CSH or Hybrid technology)Often tails for secondary aminesGood, but thermal degradation risk
LOD/Sensitivity High (Sharp peaks concentrate signal)ModerateHigh (FID), but matrix interference
Solvent Usage < 2 mL per run (Green Chemistry)> 15 mL per runN/A (Carrier gas used)
Suitability Best for thermolabile amines Good, but slowRisky for thermally unstable salts

Expert Insight: While GC is excellent for volatile anilines, N-(2-Methoxyethyl)-2,6-xylidine is a secondary amine with higher polarity. Direct injection in GC often leads to adsorption in the liner or column head, requiring derivatization. UPLC eliminates this step, analyzing the sample in its native state.

Method Development Strategy: The "Why" Behind the Protocol

To validate purity, we must separate the target analyte from two specific potential impurities:

  • 2,6-Xylidine: The starting material (Primary amine).[1]

  • N,N-bis(2-methoxyethyl)-2,6-xylidine: The over-alkylated byproduct (Tertiary amine).

The Challenge: Silanol Interactions

Secondary amines like N-(2-Methoxyethyl)-2,6-xylidine interact strongly with residual silanols on traditional silica columns, causing severe peak tailing.

The Solution: Charged Surface Hybrid (CSH) Technology

We utilize a CSH Phenyl-Hexyl column .[2][3]

  • Why CSH? The surface carries a low-level positive charge that repels the protonated amine analyte, preventing secondary interactions and ensuring sharp peaks even at acidic pH.

  • Why Phenyl-Hexyl? It offers unique

    
     interactions with the aromatic ring of the xylidine moiety, providing orthogonal selectivity compared to standard C18, effectively separating the methylated starting material from the methoxyethyl product.
    
Experimental Protocol
4.1. Chromatographic Conditions
  • System: Waters ACQUITY UPLC H-Class (or equivalent) with PDA Detector.

  • Column: ACQUITY UPLC CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm.[2][3]

  • Column Temp: 45°C (Elevated temperature reduces viscosity and improves mass transfer).

  • Flow Rate: 0.4 mL/min.[3]

  • Injection Volume: 1.0 µL.

  • Detection: UV at 210 nm (Max absorption for xylidine ring) and 240 nm.

4.2. Mobile Phase Setup
  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (100%).

Rationale: Low pH ensures the amine is fully protonated (


), increasing solubility. The CSH column handles the charged state without tailing.
4.3. Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.009010Initial
3.005050Linear (6)
3.50595Linear (6)
4.50595Hold
4.609010Re-equilibrate
6.009010End
Validation Framework (ICH Q2(R2) Compliant)

The following validation parameters must be executed to prove the method is "fit for purpose."

5.1. Specificity (Stress Testing)

Inject the analyte, known impurities (2,6-xylidine), and forced degradation samples (acid/base/oxidative stress).

  • Acceptance Criteria: Peak Purity Angle < Peak Purity Threshold (using PDA). Resolution (

    
    ) > 2.0 between target and nearest impurity.
    
5.2. Linearity & Range

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.5 mg/mL).

  • Data Output: Plot Area vs. Concentration.

  • Acceptance:

    
    .
    
5.3. Accuracy (Recovery)

Spike known amounts of N-(2-Methoxyethyl)-2,6-xylidine into a placebo matrix at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.

5.4. Precision (Repeatability)

6 replicate injections of the standard solution.

  • Acceptance: RSD

    
     1.0% for Assay; RSD 
    
    
    
    5.0% for Impurities.
5.5. LOD / LOQ

Determine based on Signal-to-Noise (S/N) ratio.

  • LOD: S/N

    
     3:1 (Critical for detecting genotoxic 2,6-xylidine traces).
    
  • LOQ: S/N

    
     10:1.
    
Visualizing the Validation Logic

The following diagrams illustrate the decision-making process for method selection and the validation workflow.

Diagram 1: Method Development Decision Tree

MethodDevelopment Start Start: N-(2-Methoxyethyl)-2,6-xylidine Analysis CheckChem Analyze Chemistry: Secondary Amine + Aromatic Ring Start->CheckChem SelectMode Select Mode: GC vs. LC CheckChem->SelectMode GC_Path Gas Chromatography SelectMode->GC_Path Volatile? LC_Path Liquid Chromatography SelectMode->LC_Path Polar/Labile? GC_Issue Issue: Thermal Instability & Polar Interactions GC_Path->GC_Issue LC_Choice Choice: UPLC (Speed & Sensitivity) LC_Path->LC_Choice Col_Select Column Selection LC_Choice->Col_Select Standard_C18 Standard C18 (Silanol Tailing Risk) Col_Select->Standard_C18 CSH_Phenyl CSH Phenyl-Hexyl (Sharp Peak + Selectivity) Col_Select->CSH_Phenyl Final_Method Final Method: CSH Phenyl-Hexyl @ pH 3.5 Standard_C18->Final_Method Poor Shape CSH_Phenyl->Final_Method Optimal

Caption: Decision logic prioritizing UPLC with CSH technology over GC or standard HPLC for amine analysis.

Diagram 2: ICH Q2(R2) Validation Workflow

ValidationWorkflow Setup 1. System Suitability (SST) Spec 2. Specificity (Impurity Separation) Setup->Spec Lin 3. Linearity (R² > 0.999) Spec->Lin Acc 4. Accuracy (Spike Recovery) Lin->Acc Prec 5. Precision (Repeatability) Acc->Prec Report 6. Validation Report (Fit for Purpose) Prec->Report

Caption: Step-by-step execution of the validation protocol aligned with ICH Q2(R2) guidelines.

References
  • European Medicines Agency (EMA) / ICH. (2024).[4] ICH guideline Q2(R2) on validation of analytical procedures. [Link][4][5][6]

  • Marisetti, V., & Katari, N. K. (2021).[2] Development and Validation of RP-UPLC Method for 2,6-Dimethylaniline, Its Isomers, and Related Compounds Using Design of Experiments. Chromatographia.[1][2][3][7] [Link]

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Particle Technology: Method Development for Basic Compounds. [Link]

Sources

Comparison of N-alkylation methods: Reductive amination vs. Alkyl halide substitution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemoselectivity Paradox

Nitrogen alkylation is a cornerstone transformation in medicinal chemistry, yet the choice between Reductive Amination (RA) and Alkyl Halide Substitution (SN2) is often dictated by habit rather than mechanistic suitability.

The Thesis: While alkyl halide substitution is conceptually simple, it suffers from a fundamental "nucleophilicity paradox" that leads to over-alkylation. Reductive amination, particularly the Abdel-Magid variant, offers a self-limiting mechanistic advantage that makes it the superior choice for constructing secondary and tertiary amines with high chemoselectivity.

This guide provides a technical comparison, mechanistic breakdown, and validated protocols for both methodologies.

Mechanistic Divergence

To understand the performance gap, one must analyze the kinetics of the intermediates.

The Nucleophilicity Paradox (Alkyl Halide Substitution)

In a standard SN2 reaction between a primary amine and an alkyl halide, the product (a secondary amine) is more electron-rich and thus more nucleophilic than the starting material.

  • Result: The product competes for the alkylating agent faster than the starting amine.

  • Outcome: Unavoidable mixtures of primary, secondary, tertiary, and quaternary ammonium salts (the "Menshutkin" runaway effect).

The Imine Control System (Reductive Amination)

Reductive amination proceeds through a neutral imine or cationic iminium intermediate.

  • Step 1: Condensation forms the imine (reversible).

  • Step 2: Selective reduction of the C=N bond.[1]

  • Advantage: The hydride donor (e.g., NaBH(OAc)3) is tuned to reduce the imine faster than the carbonyl, but crucially, the resulting amine does not react further under the standard conditions because it cannot form another imine with the same stoichiometry in the same way (or steric bulk prevents it).

Visualization: Pathway Comparison

G cluster_0 Method A: Alkyl Halide (Runaway) cluster_1 Method B: Reductive Amination (Controlled) Start Primary Amine (R-NH2) SecAmine Sec. Amine (Product) Start->SecAmine Slow Imine Imine/Iminium Intermediate Start->Imine + Carbonyl - H2O RX Alkyl Halide (R'-X) TertAmine Tert. Amine (Impurity) SecAmine->TertAmine FAST (k2 > k1) QuatSalt Quat. Salt (Dead End) TertAmine->QuatSalt Variable Carbonyl Aldehyde/Ketone (R'=O) FinalProd Sec. Amine (Target) Imine->FinalProd + Hydride (H-) Irreversible

Figure 1: Mechanistic comparison showing the kinetic runaway risk in alkylation vs. the stepwise control in reductive amination.

Performance Metrics & Decision Matrix

The following data summarizes typical performance in drug discovery contexts (based on Abdel-Magid, J. Org. Chem. 1996 and general literature).[2][3][4]

MetricReductive Amination (STAB)Alkyl Halide Substitution (SN2)
Selectivity (Mono-alkylation) High (>95%) Low (Statistical mixtures common)
Functional Group Tolerance Excellent (tolerates esters, nitriles, nitro)Moderate (Base-sensitive groups risk hydrolysis)
Steric Sensitivity Moderate (Ketones slower than aldehydes)High (Branching halts reaction or favors elimination)
Reagent Toxicity Low/Moderate (Boron waste)High (Alkyl halides are often genotoxic/mutagenic)
Atom Economy Moderate (Loss of H2O + Boron waste)Poor (Stoichiometric salt waste)
Reaction Conditions Mild (Room Temp, pH 5-6)Harsh (Often requires heat + strong base)
When to use which?

Choose Reductive Amination when:

  • You need high selectivity for mono-alkylation.

  • The substrate contains base-sensitive groups (esters, lactones).

  • You are coupling a chiral amine (racemization is minimal with STAB).

Choose Alkyl Halide Substitution when:

  • The aldehyde/ketone is unstable or unavailable.

  • You specifically want a quaternary ammonium salt.

  • The amine is extremely non-nucleophilic (e.g., certain anilines) where forcing conditions are required.

Validated Experimental Protocols

Method A: The Gold Standard (Reductive Amination via STAB)

Reference: Abdel-Magid, A. F. et al. J. Org. Chem. 1996.[2]

Scope: Synthesis of secondary amines from aldehydes/ketones and primary amines. Reagent: Sodium Triacetoxyborohydride (STAB) - NaBH(OAc)3.

Protocol:

  • Setup: In a clean reaction vial, dissolve the Amine (1.0 equiv) and Aldehyde/Ketone (1.0–1.2 equiv) in 1,2-Dichloroethane (DCE) or THF .

    • Note: DCE is faster, but THF is greener.

  • Acid Catalyst: If reacting a ketone, add Acetic Acid (1.0–2.0 equiv). For aldehydes, this is usually optional but recommended if the reaction is sluggish.

  • Reduction: Add NaBH(OAc)3 (1.4–1.5 equiv) in one portion.

    • Why STAB? It is less basic than NaBH4 and does not reduce aldehydes/ketones rapidly, allowing the imine to form and be reduced selectively.

  • Monitoring: Stir at room temperature under N2. Monitor by TLC/LCMS (Time: 1–16 h).

  • Workup (Self-Validating Step): Quench with saturated aqueous NaHCO3 . This neutralizes the acid and destroys excess hydride. Extract with EtOAc or DCM.

    • Validation: The pH of the aqueous layer should be ~8-9 to ensure the amine is in the free base form for extraction.

Method B: The "Controlled" Alkyl Halide Substitution

Reference: Salvatore, R. N. et al. Tetrahedron 2001 (Cesium Effect).

Scope: Use only when RA is impossible. Reagent: Alkyl Bromide/Iodide + Cesium Carbonate.

Protocol:

  • Setup: Dissolve Amine (1.0 equiv) in DMF or Acetonitrile (0.1 M).

  • Base: Add Cs2CO3 (1.5 equiv).

    • Expert Insight: Cesium is preferred over potassium due to the "Cesium Effect" (higher solubility and larger cation radius often promotes mono-alkylation slightly better).

  • Addition: Add Alkyl Halide (0.9 equiv) dropwise.

    • Crucial: Use a slight deficit of the alkyl halide to statistically favor mono-alkylation.

  • Reaction: Heat to 60–80 °C. Monitor strictly.

  • Workup: Dilute with water, extract with EtOAc.

  • Purification: Column chromatography is mandatory here to separate the inevitable dialkylated impurity.

Workflow Visualization

DecisionMatrix Start Target: Secondary Amine CheckCarbonyl Is the corresponding Carbonyl available? Start->CheckCarbonyl YesCarbonyl Yes CheckCarbonyl->YesCarbonyl NoCarbonyl No CheckCarbonyl->NoCarbonyl STAB Use Reductive Amination (NaBH(OAc)3 / DCE) YesCarbonyl->STAB CheckRX Is Alkyl Halide available? NoCarbonyl->CheckRX RX_Yes Yes CheckRX->RX_Yes RX_No No CheckRX->RX_No DirectAlk Direct Alkylation (Deficit RX + Cs2CO3) RX_Yes->DirectAlk Advanced Consider C-N Coupling (Buchwald-Hartwig) RX_No->Advanced

Figure 2: Decision matrix for selecting the optimal N-alkylation strategy.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Salvatore, R. N., Yoon, C. H., & Jung, K. W. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811.

  • ACS Green Chemistry Institute. (n.d.). Reductive Amination Reagent Guide.

Sources

Technical Comparison Guide: Analytical Differentiation of N-(2-Methoxyethyl)-2,6-xylidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

N-(2-Methoxyethyl)-2,6-xylidine (CAS: Derivative of 87-62-7) is a critical intermediate in the synthesis of pharmaceutical agents (e.g., local anesthetics, anti-anginals like Ranolazine) and specific chloroacetanilide fungicides.[1][2]

The analytical challenge lies not in detecting the molecule, but in differentiating it from its positional isomers , specifically the 2,4- , 2,3- , and 2,5-xylidine analogs.[1] These isomers often co-elute in low-resolution chromatography and share identical molecular weights (


 g/mol ), rendering standard low-res MS screening insufficient.[1][2][3]

This guide provides a definitive, multi-modal workflow to distinguish the 2,6-isomer based on its unique steric hindrance and molecular symmetry .

Structural & Physicochemical Profiling[1][2][3][4]

The 2,6-dimethyl substitution pattern creates a "rotational barrier" and a plane of symmetry that is absent in the 2,3-, 2,4-, or 2,5-isomers.[1] This is the primary lever for analytical differentiation.[1][3]

Comparative Properties Table
FeatureN-(2-Methoxyethyl)-2,6-xylidine (Target)N-(2-Methoxyethyl)-2,4-xylidine (Common Impurity)Analytical Implication
Symmetry C2v Symmetric (Ring axis)Asymmetric NMR: 2,6-isomer shows simplified signals; 2,4-isomer shows complex splitting.[1][2][3]
Steric Hindrance High (Methyls flank the amine)Low (Amine is accessible)HPLC: 2,6-isomer elutes earlier on C18 due to reduced interaction with stationary phase.[1][2][3]
Basicity (pKa) Lower (Steric inhibition of resonance)HigherTitration/LC: pH-dependent retention shifts are more pronounced in 2,4-isomers.[1][2][3]
Methyl Signals Equivalent (1 Singlet, 6H)Distinct (2 Singlets, 3H each)1H-NMR: The "Gold Standard" differentiator.[1][2]

Spectroscopic Validation: The "Gold Standard" (NMR)[1][2]

While Mass Spectrometry confirms mass, Nuclear Magnetic Resonance (NMR) is the only technique that definitively validates the substitution pattern without requiring reference standards for every isomer.[1]

1H-NMR Diagnostic Logic (400 MHz, CDCl3)
  • The Methyl Fingerprint:

    • Target (2,6): A sharp singlet at

      
       ppm integrating to 6H . The two methyl groups are chemically equivalent.[1][3]
      
    • Isomer (2,4): Two distinct singlets (or very close peaks) at

      
       and 
      
      
      
      ppm, each integrating to 3H .[1][2]
  • The Aromatic Region (Ring Protons):

    • Target (2,6): Shows a classic AB2 system (or doublet/triplet pattern). The protons at positions 3 and 5 are equivalent, coupling to the proton at position 4.[1]

      • Signal:

        
         ppm (3H total).[1][3]
        
    • Isomer (2,4): Shows an ABC system (three distinct signals) with complex coupling constants (

      
      , 
      
      
      
      ).[1][2]
  • The N-Substituent:

    • Both isomers will show the

      
       pattern:
      
      • Two triplets (

        
         ppm and 
        
        
        
        ppm).[1][2][3]
      • One sharp singlet for the methoxy group (

        
         ppm).[1][2][3]
        
    • Note: In the 2,6-isomer, the

      
       proton (if not fully alkylated to tertiary) is often broadened or shifted upfield due to steric shielding.[1]
      

Mass Spectrometry (GC-MS) Differentiation[1][2][3][5][6]

Differentiation by MS relies on fragmentation kinetics driven by the "Ortho Effect."[1][3]

Fragmentation Pathway Analysis

The 2,6-dimethyl pattern favors specific rearrangements (McLafferty-like) and steric loss of the N-substituent compared to the 2,4-isomer.[1][2]

MS_Fragmentation Parent Parent Ion [M]+ m/z 179 Alpha Alpha Cleavage (Loss of -CH2OMe) Parent->Alpha Primary Path OrthoEffect Ortho-Effect Loss (Steric driven) Parent->OrthoEffect 2,6-Specific Tropylium Dimethyl-Tropylium m/z 105/106 Alpha->Tropylium Ring Expansion OrthoEffect->Tropylium

Figure 1: MS Fragmentation logic.[1][2][3] The 2,6-isomer often shows a higher abundance of ions resulting from steric destabilization of the parent ion compared to the more stable 2,4-isomer.

  • Key Diagnostic Ion: Look for the ratio of m/z 148 (Loss of

    
    ) vs m/z 120/121  (Xylidine core).[1][2] The 2,6-isomer often exhibits a cleaner cleavage to the core xylidine ion due to steric crowding facilitating the loss of the pendant chain.
    

Experimental Protocols

Protocol A: High-Resolution HPLC Separation

Use this for quantitative purity analysis.[1][2][3]

  • Column: Phenyl-Hexyl or C18 (high carbon load).[1][2][3] Reason: Phenyl phases interact differently with the pi-electrons of the 2,6 vs 2,4 ring systems.

  • Mobile Phase:

    • A: 10mM Ammonium Formate (pH 9.0). High pH ensures the amine is neutral, maximizing hydrophobic interaction differences.

    • B: Acetonitrile.[1][2][3][4][5]

  • Gradient: 30% B to 70% B over 15 minutes.

  • Detection: UV @ 210 nm (Amine absorption) and 254 nm (Aromatic).[1][2][3]

  • Expected Result: The 2,6-isomer elutes EARLIER than the 2,4-isomer.[1][2]

    • Mechanism:[1][2][3][6] The two ortho-methyl groups twist the N-substituent out of plane, reducing the effective surface area available for binding to the C18 stationary phase.[1]

Protocol B: GC-MS Screening

Use this for rapid identification of impurities.[2]

  • Inlet: Split 20:1, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1][2][3]

  • Oven: 60°C (1 min)

    
     15°C/min 
    
    
    
    280°C.
  • Differentiation:

    • 2,6-isomer: Sharp, symmetrical peak.[1][2] Retention Index (RI) is generally lower than 2,4-isomer due to lower boiling point (steric shielding reduces intermolecular H-bonding).[1][2][3]

    • 2,4-isomer: Slightly broader tailing (more accessible amine interacts with silanols).[1][2][3]

Decision Logic: Isomer Identification Workflow

The following flowchart illustrates the autonomous decision-making process for validating the N-(2-Methoxyethyl)-2,6-xylidine structure.

Isomer_ID_Workflow Start Unknown Sample (Suspected Xylidine Deriv.) GCMS Step 1: GC-MS (Check m/z 179) Start->GCMS MassCheck Mass Matches? GCMS->MassCheck HPLC Step 2: HPLC (High pH) (Check Retention Time) MassCheck->HPLC Yes RT_Check Elutes Early? (vs 2,4-std) HPLC->RT_Check NMR Step 3: 1H-NMR (Symmetry Check) RT_Check->NMR Ambiguous/Confirm Result_24 IDENTIFIED 2,4/2,5-Isomer (Asymmetric Methyls) RT_Check->Result_24 Late Elution Result_26 CONFIRMED 2,6-Isomer (Symmetric Methyls) NMR->Result_26 1 Methyl Singlet (6H) NMR->Result_24 2 Methyl Singlets (3H+3H)

Figure 2: Analytical Decision Tree. Note that NMR is the final arbiter if chromatographic resolution is inconclusive.

Safety & Handling (Critical)

2,6-Xylidine and its derivatives are classified as Carcinogen Category 2 (suspected human carcinogens) and are listed under California Proposition 65 .[1][2][3]

  • Risk: Methemoglobinemia (blue skin, hypoxia) upon skin absorption.[1][2][3]

  • Control: All weighing must occur in a certified fume hood. Double-gloving (Nitrile) is mandatory.[1][2][3]

References

  • National Toxicology Program (NTP). (1990).[1][2][3][7] Toxicology and Carcinogenesis Studies of 2,6-Xylidine in F344/N Rats and B6C3F1 Mice.[1][2] Technical Report Series No. 278.[1][2][3]

  • Sigma-Aldrich. (2024).[1][2][3] 2,6-Dimethylaniline Safety Data Sheet & Product Specification.[1][2][3][1][2][3]

  • PrepChem. (2023).[1][2][3][8] Synthesis of N-(2-methoxyethyl)-2,6-dimethylaniline.[1][2][3][9]

  • Office of Environmental Health Hazard Assessment (OEHHA). (2002).[1][2][3] No Significant Risk Level (NSRL) for 2,6-Xylidine.[1][2][3][7] California Proposition 65.[1][2][3][7]

  • ResearchGate. (2013).[1][2][3] Determination of xylazine and 2,6-xylidine in animal tissues by LC-MS/MS.[1][2][4][5]

Sources

Safety Operating Guide

Navigating the Disposal of N-(2-Methoxyethyl)-2,6-xylidine: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: February 2026

This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring that laboratory personnel can manage this waste stream with confidence and a deep understanding of the associated risks.

Understanding the Hazard Profile: Why Proper Disposal is Critical

N-(2-Methoxyethyl)-2,6-xylidine is a substituted derivative of 2,6-xylidine. The parent compound, 2,6-xylidine, is well-documented as a hazardous substance. Its toxicological profile provides the foundational principles for handling its derivatives. The primary hazards associated with xylidines, which should be conservatively attributed to N-(2-Methoxyethyl)-2,6-xylidine, are summarized in the table below.

Hazard ClassificationDescriptionPotential Effects
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1]Can cause immediate health effects upon exposure.
Carcinogenicity Suspected of causing cancer.[1][2]Long-term or repeated exposure may lead to the development of cancer.
Skin Irritation Causes skin irritation.[1]Direct contact can lead to redness, itching, and inflammation.
Eye Irritation Causes serious eye irritation.[2]Can result in significant damage if it comes into contact with the eyes.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[1][3]Improper disposal can lead to significant environmental harm.

Given these significant health and environmental risks, it is imperative that N-(2-Methoxyethyl)-2,6-xylidine is not disposed of through standard laboratory drains or as regular solid waste.[3][4] All waste containing this compound must be treated as hazardous waste and managed according to strict regulatory guidelines.

Pre-Disposal Planning: A Foundation for Safety

Effective waste management begins before the first drop of waste is generated. A robust disposal plan is a critical component of laboratory safety and regulatory compliance.

The Four Pillars of Chemical Waste Management:
  • Identification and Characterization: All waste streams containing N-(2-Methoxyethyl)-2,6-xylidine must be clearly identified. This includes pure, unreacted material, reaction byproducts, and contaminated labware.

  • Segregation: Isolate waste containing N-(2-Methoxyethyl)-2,6-xylidine from other waste streams to prevent unintended chemical reactions.

  • Containment: Use appropriate, labeled, and sealed containers for waste collection.

  • Disposal: Engage a licensed hazardous waste disposal company for final treatment and disposal.

The following diagram illustrates the workflow for establishing a compliant disposal protocol for N-(2-Methoxyethyl)-2,6-xylidine.

cluster_0 Pre-Disposal Planning cluster_1 Waste Generation & Collection cluster_2 Waste Storage & Disposal Review SDS of 2,6-xylidine and related compounds Review SDS of 2,6-xylidine and related compounds Identify Hazards Identify Hazards Review SDS of 2,6-xylidine and related compounds->Identify Hazards Determine PPE Requirements Determine PPE Requirements Identify Hazards->Determine PPE Requirements Select Waste Containers Select Waste Containers Determine PPE Requirements->Select Waste Containers Establish Waste Accumulation Area Establish Waste Accumulation Area Select Waste Containers->Establish Waste Accumulation Area Perform Experiment Perform Experiment Establish Waste Accumulation Area->Perform Experiment Generate Waste Generate Waste Perform Experiment->Generate Waste Segregate Waste Segregate Waste Generate Waste->Segregate Waste Collect in Labeled Container Collect in Labeled Container Segregate Waste->Collect in Labeled Container Store in Designated Area Store in Designated Area Collect in Labeled Container->Store in Designated Area Schedule Pickup with Licensed Vendor Schedule Pickup with Licensed Vendor Store in Designated Area->Schedule Pickup with Licensed Vendor Complete Waste Manifest Complete Waste Manifest Schedule Pickup with Licensed Vendor->Complete Waste Manifest Vendor Removal Vendor Removal Complete Waste Manifest->Vendor Removal

Caption: Workflow for N-(2-Methoxyethyl)-2,6-xylidine Disposal.

Step-by-Step Disposal Procedures

Adherence to a standardized disposal protocol is essential to minimize risk and ensure regulatory compliance. The following steps provide a comprehensive guide for the safe handling and disposal of N-(2-Methoxyethyl)-2,6-xylidine waste.

Personal Protective Equipment (PPE)

Before handling any waste containing N-(2-Methoxyethyl)-2,6-xylidine, it is crucial to be equipped with the appropriate PPE. The selection of PPE should be based on a thorough risk assessment.

PPE ItemSpecificationRationale
Gloves Nitrile or butyl rubber gloves.[4]Provides a barrier against skin contact.
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and aerosols.
Lab Coat A chemically resistant lab coat.Protects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[4]Prevents inhalation of harmful vapors.
Waste Collection and Containment

Proper containment is a critical step in preventing the release of hazardous materials into the environment.

  • Container Selection: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, for liquid waste. The container must have a secure, leak-proof cap.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "N-(2-Methoxyethyl)-2,6-xylidine," and an indication of its hazards (e.g., "Toxic," "Carcinogen").

  • Segregation: Do not mix waste containing N-(2-Methoxyethyl)-2,6-xylidine with other chemical waste unless compatibility has been confirmed. Incompatible materials can lead to dangerous reactions.

  • Solid Waste: Contaminated solid waste, such as gloves, paper towels, and pipette tips, should be collected in a separate, clearly labeled, and sealed plastic bag or container.

Spill Management

Accidental spills must be managed promptly and safely. The appropriate response will depend on the size and location of the spill.

Spill Occurs Spill Occurs Assess Spill Size Assess Spill Size Spill Occurs->Assess Spill Size Small Spill? Small Spill? Assess Spill Size->Small Spill? Is it manageable by lab personnel? Evacuate Area Evacuate Area Small Spill?->Evacuate Area No Don PPE Don PPE Small Spill?->Don PPE Yes Contact EHS Contact EHS Evacuate Area->Contact EHS Contain Spill with Absorbent Material Contain Spill with Absorbent Material Don PPE->Contain Spill with Absorbent Material Collect Contaminated Material Collect Contaminated Material Contain Spill with Absorbent Material->Collect Contaminated Material Place in Labeled Hazardous Waste Container Place in Labeled Hazardous Waste Container Collect Contaminated Material->Place in Labeled Hazardous Waste Container Decontaminate Spill Area Decontaminate Spill Area Place in Labeled Hazardous Waste Container->Decontaminate Spill Area

Caption: Decision-making process for spill management.

For a small, manageable spill:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the area.

  • Ventilate: Ensure adequate ventilation, preferably within a chemical fume hood.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[5]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

For large spills, or any spill that you are not comfortable cleaning up, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.

Final Disposal

The final step in the disposal process is the transfer of the hazardous waste to a licensed disposal facility.

  • Storage: Store sealed and labeled waste containers in a designated, well-ventilated, and secure satellite accumulation area.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a certified waste disposal contractor. Do not attempt to treat or dispose of the waste yourself.

  • Documentation: Complete all required waste disposal manifests and documentation as provided by the disposal company and your institution.

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of N-(2-Methoxyethyl)-2,6-xylidine is not merely a procedural task; it is a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By understanding the hazards, implementing robust planning, and adhering to systematic disposal procedures, researchers can ensure that the entire lifecycle of this chemical is managed responsibly. Always consult your institution's specific waste management guidelines and your EHS department for any questions or concerns.

References

  • 2,6-xylidine | CAS#:87-62-7 | Chemsrc. (2025, August 21). Retrieved from [Link]

  • SAFETY DATA SHEET 2,3-Xylidine - Deepak Group. (2023, March 20). Retrieved from [Link]

  • 2,6-XYLIDINE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Safety data sheet - CPAChem. (2022, October 5). Retrieved from [Link]

  • ICSC 1686 - 2,5-XYLIDINE. (n.d.). Inchem.org. Retrieved from [Link]

  • 2,6-DIMETHYLANILINE (2,6-XYLIDINE). (1993). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 57. International Agency for Research on Cancer. Retrieved from [Link]

  • 2,6-Xylidine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Safety data sheet. (2023, April 11). Retrieved from [Link]

  • Synthesis of N-(2-methoxyethyl)-2,6-dimethylaniline. (n.d.). PrepChem.com. Retrieved from [Link]

  • Safety Data Sheet: Xylidine - Carl ROTH. (n.d.). Retrieved from [Link]

  • Process for the preparation of 2,6-xylidine. (n.d.). Google Patents.
  • 2,6-Xylidine (CAS 87-62-7). (n.d.). Cheméo. Retrieved from [Link]

  • Proposed activation pathways of 2,6-xylidine. (n.d.). ResearchGate. Retrieved from [Link]

  • SAFETY DATA SHEET :2,6 XYLIDINE. (2021, February 1). Deepak Nitrite Ltd. Retrieved from [Link]

  • Improved process for the synthesis of 2, 6-xylidine and its derivatives. (n.d.). Google Patents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.